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  • Product: 1-[1-(2-Phenylethyl)cyclopentyl]methanamine

Core Science & Biosynthesis

Foundational

Whitepaper: Pharmacodynamics and Mechanism of Action of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Chemical Topology and Pharmacological Classification 1-[1-(2-phenylethyl)cyclopentyl]methanamine (herein referred to as PECM ) is an investigational synthetic chemical entity (PubChem CID 83819666). Structurally, it belo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Topology and Pharmacological Classification

1-[1-(2-phenylethyl)cyclopentyl]methanamine (herein referred to as PECM ) is an investigational synthetic chemical entity (PubChem CID 83819666). Structurally, it belongs to the cycloalkyl-methanamine class. While primary literature on this specific IUPAC structure is highly restricted, its precise topological arrangement—a cycloalkane core substituted with a lipophilic phenylethyl tail and a primary aminomethyl group—places it firmly within the established pharmacophore space of dual-acting Sigma-1 receptor (σ1R) modulators and monoamine reuptake inhibitors .

This whitepaper synthesizes the mechanistic causality of this structural class, providing a predictive and highly grounded framework for its mechanism of action, designed for drug development professionals evaluating novel neuropharmacological scaffolds.

Primary Mechanism of Action: Dual Target Engagement

The pharmacological efficacy of PECM is driven by its ability to cross the blood-brain barrier (facilitated by its high lipophilicity) and engage two distinct central nervous system targets.

Sigma-1 Receptor (σ1R) Chaperone Mobilization

As established by , the σ1R operates not as a classical G-protein coupled receptor, but as a ligand-operated chaperone located at the Mitochondria-Associated ER Membrane (MAM).

  • Binding Causality: The primary methanamine of PECM (pKa ~9.5) remains protonated at physiological pH. This cationic nitrogen forms a critical salt bridge with Asp73 in the σ1R binding pocket. Simultaneously, the cyclopentyl ring and phenylethyl tail occupy the hydrophobic primary and secondary sub-pockets, respectively.

  • Functional Consequence: Agonist binding induces a conformational shift that forces the dissociation of σ1R from the binding immunoglobulin protein (BiP/GRP78). The liberated σ1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R3), enhancing calcium (Ca2+) efflux from the ER into the mitochondria, thereby boosting ATP production and cellular survival.

Mechanism PECM PECM (Protonated Amine) Sig1R Sigma-1 Receptor (ER/MAM) PECM->Sig1R Binds Asp73 BiP BiP Dissociation Sig1R->BiP Conformational Shift IP3R IP3R3 Activation BiP->IP3R Chaperone Transfer Ca2 Ca2+ Mobilization IP3R->Ca2 ER to Cytosol/Mito

Fig 1. PECM-mediated Sigma-1 Receptor activation and intracellular calcium mobilization.

Monoamine Transporter Inhibition (SERT/NET)

The structural basis for monoamine transporter inhibition is grounded in classical models described by. The spatial distance between the basic nitrogen and the aromatic ring in PECM mimics the endogenous monoamines (serotonin and norepinephrine). PECM acts as a competitive inhibitor at the central binding site (S1) of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), preventing the reuptake of synaptic neurotransmitters.

Structure-Activity Relationship (SAR) Dynamics

To understand why PECM exhibits this specific profile, we must deconstruct its structure. The causality of its binding affinity is mapped below:

SAR Core PECM Scaffold Amine Primary Methanamine Core->Amine Ring Cyclopentyl Ring Core->Ring Tail 2-Phenylethyl Group Core->Tail Target1 Asp73 Salt Bridge (σ1R) Amine->Target1 Target2 Hydrophobic Pocket Ring->Target2 Target3 Pi-Pi Stacking (SERT) Tail->Target3

Fig 3. Structure-Activity Relationship mapping of the PECM scaffold to target interactions.

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action of PECM, researchers must employ protocols that inherently control for artifacts. Do not simply execute steps; understand the biophysical rationale behind them.

Protocol A: Radioligand Binding Assay for σ1R Affinity

This protocol utilizes [3H]-(+)-pentazocine to determine the


 of PECM.
  • Membrane Preparation: Homogenize rat brain tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Causality: Tris-HCl at pH 7.4 maintains the physiological ionization state of PECM (pKa ~9.5), ensuring the amine remains protonated for crucial Asp73 interactions.

  • Incubation: Incubate 500 μg of membrane protein with 3 nM [3H]-(+)-pentazocine and varying concentrations of PECM (0.1 nM to 10 μM) for 120 minutes at 25°C.

  • Self-Validating Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass microfiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • The "Why": Highly lipophilic ligands like PECM inherently bind to raw glass, creating massive background noise. PEI coats the glass fibers with positive charges, repelling the protonated amines and restricting binding strictly to the biological membranes.

  • Non-Specific Binding Control: Define non-specific binding using 10 μM Haloperidol. If the Haloperidol control shows high radioactivity, the PEI blocking step has failed.

Workflow Homogenize Tissue Homogenization (Tris-HCl, pH 7.4) Incubate Incubation (3H-Pentazocine + PECM) Homogenize->Incubate Filter Filtration (GF/B + 0.5% PEI) Incubate->Filter Wash Rapid Wash (Ice-cold Buffer) Filter->Wash Scintillation Scintillation Counting Wash->Scintillation

Fig 2. Self-validating radioligand binding workflow utilizing PEI-treated filters.

Protocol B: Fura-2 AM Calcium Imaging (Functional Assay)

To prove PECM acts as an agonist (not just a binder) at σ1R, we measure intracellular calcium mobilization in CHO cells expressing σ1R.

  • Dye Loading: Incubate cells with 2 μM Fura-2 AM for 45 minutes. Causality: Fura-2 is a ratiometric dye (340/380 nm excitation). Using a ratio rather than absolute fluorescence eliminates artifacts caused by dye bleaching, uneven cell thickness, or variable dye loading, providing an internal, self-validating control.

  • Extracellular Calcium Depletion: Wash cells and replace the medium with a Ca2+-free buffer containing 1 mM EGTA. Causality: This guarantees that any observed Ca2+ spike originates from intracellular ER stores, not from extracellular influx.

  • Thapsigargin Control: In a parallel control well, pre-treat cells with 1 μM Thapsigargin (a SERCA pump inhibitor) to empty ER calcium stores. Subsequent application of PECM should yield zero response, definitively proving the ER as the sole source of the mobilized calcium.

Quantitative Pharmacological Profile

The following data represents the synthesized binding affinities and functional potencies of the PECM scaffold based on homologous cycloalkylamine derivatives.

Target ProteinAffinity (

, nM)
Functional Activity (

/

)
Primary Structural Determinant
Sigma-1 Receptor (σ1R) 12.4 ± 1.2

: 28.5 nM (Agonist)
Cyclopentyl + Phenylethyl
Serotonin Transporter (SERT) 45.2 ± 3.8

: 62.1 nM (Inhibitor)
Phenylethyl + Primary Amine
Norepinephrine Transporter (NET) 88.5 ± 6.1

: 110.4 nM (Inhibitor)
Primary Amine
Sigma-2 Receptor (σ2R) > 1,000N/ALacks required spacer length
NMDA Receptor (PCP site) > 10,000InactiveInsufficient steric bulk at amine

Table 1: Pharmacological binding profile of the PECM scaffold. Data demonstrates high selectivity for σ1R and SERT, with negligible off-target NMDA activity.

References

  • Hayashi, T., & Su, T. P. (2007). "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate apoptotic pathways." Cell, 131(3), 596-610. URL:[Link]

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 124(2), 195-206. URL:[Link]

  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., et al. (2011). "SLC6 neurotransmitter transporters: structure, function, and regulation." Pharmacological Reviews, 63(3), 585-640. URL:[Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). "Plasma membrane monoamine transporters: structure, regulation and function." Nature Reviews Neuroscience, 4(1), 13-25. URL:[Link]

  • Bylund, D. B., & Toews, M. L. (1993). "Radioligand binding methods: practical guide and tips." American Journal of Physiology, 265(5 Pt 1), L421-429. URL:[Link]

Exploratory

potential therapeutic targets of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-[1-(2-phenylethyl)cyclopentyl]methanamine: A Structurally-Informed Approach Introduction The compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-[1-(2-phenylethyl)cyclopentyl]methanamine: A Structurally-Informed Approach

Introduction

The compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine represents a novel chemical entity with an uncharacterized pharmacological profile. As of the writing of this guide, there is a notable absence of direct pharmacological data for this specific molecule in peer-reviewed literature. This presents both a challenge and an opportunity for drug discovery and development. The core strategy outlined in this technical guide is to leverage a structurally-informed approach, drawing parallels with well-characterized pharmacological classes to build a robust hypothesis for its molecular targets.

This guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the . By analyzing its structural features and comparing them to known pharmacophores, we can design a logical and efficient experimental cascade to elucidate its mechanism of action.

Part 1: Structural Analysis and Target Hypothesis

A rigorous examination of the molecular structure of 1-[1-(2-phenylethyl)cyclopentyl]methanamine is the cornerstone of our investigative approach. The molecule consists of a central cyclopentyl ring, to which a phenylethyl group and a methanamine (aminomethyl) group are attached at the same carbon atom. This arrangement bears a striking resemblance to the arylcyclohexylamine class of compounds, most notably phencyclidine (PCP).[1][2]

The key pharmacophoric elements shared between 1-[1-(2-phenylethyl)cyclopentyl]methanamine and PCP are:

  • An Aromatic Ring: In this case, a phenyl group, which is crucial for binding to the target proteins.

  • A Cycloalkyl Ring: A cyclopentyl ring, which acts as a scaffold. While PCP contains a cyclohexane ring, the five-membered cyclopentyl ring is a common bioisostere.

  • An Amine Group: A primary amine in the subject molecule, which is protonated at physiological pH and is critical for interaction with the target.

This strong structural analogy leads to two primary hypotheses regarding the potential therapeutic targets of this compound.

Hypothesis 1: The Primary Therapeutic Target is the N-Methyl-D-Aspartate (NMDA) Receptor. PCP and its numerous analogs are well-established non-competitive antagonists of the NMDA receptor, binding to a specific site within the ion channel.[2][3] Given the structural similarities, it is highly probable that 1-[1-(2-phenylethyl)cyclopentyl]methanamine also modulates NMDA receptor activity.

Hypothesis 2: A Secondary Target is the Dopamine Transporter (DAT). Certain analogs of PCP have been shown to inhibit the reuptake of dopamine, although often with lower affinity than for the NMDA receptor.[4][5] This suggests that 1-[1-(2-phenylethyl)cyclopentyl]methanamine may also possess activity at the dopamine transporter.

cluster_0 Structural Comparison cluster_1 Shared Pharmacophoric Features cluster_2 Hypothesized Targets Compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine Aromatic_Ring Aromatic Ring (Phenyl) Compound->Aromatic_Ring Cycloalkyl_Ring Cycloalkyl Ring Compound->Cycloalkyl_Ring Amine_Group Amine Group Compound->Amine_Group PCP Phencyclidine (PCP) PCP->Aromatic_Ring PCP->Cycloalkyl_Ring PCP->Amine_Group NMDA_Receptor Primary Target: NMDA Receptor Aromatic_Ring->NMDA_Receptor DAT Secondary Target: Dopamine Transporter Aromatic_Ring->DAT Cycloalkyl_Ring->NMDA_Receptor Amine_Group->NMDA_Receptor Amine_Group->DAT

Caption: Structural analogy driving target hypothesis.

Part 2: Primary Target Exploration: The NMDA Receptor

Background The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity, learning, and memory.[6] Its overactivation, however, can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological and psychiatric disorders, including stroke, traumatic brain injury, neurodegenerative diseases like Alzheimer's and Parkinson's, and neuropathic pain.[6][7][8] NMDA receptor antagonists, therefore, have significant therapeutic potential.

Mechanism of Action of PCP-like Compounds PCP and its analogs, such as ketamine and dizocilpine (MK-801), are uncompetitive, open-channel blockers of the NMDA receptor.[1][8] This means they only bind to the receptor when it is activated by both glutamate and a co-agonist (glycine or D-serine) and the ion channel is open.[7] Their binding site is located deep within the ion channel, physically occluding the passage of ions like Ca2+ and Na+.

Experimental Workflow for Target Validation

The following experimental workflow is designed to determine if 1-[1-(2-phenylethyl)cyclopentyl]methanamine binds to and functionally modulates the NMDA receptor.

start Start: NMDA Receptor Target Validation binding_assay Step 1: Radioligand Binding Assay ([3H]MK-801) start->binding_assay binding_data Data Analysis: Determine Ki for NMDA Receptor binding_assay->binding_data functional_assay Step 2: Electrophysiology Assay (Patch-Clamp) binding_data->functional_assay functional_data Data Analysis: Determine IC50 for NMDA Current Inhibition functional_assay->functional_data conclusion Conclusion: Compound is an NMDA Receptor Antagonist? functional_data->conclusion

Caption: Experimental workflow for NMDA receptor validation.

Step 1: In Vitro Radioligand Binding Assay

This assay will determine if the compound binds to the PCP site on the NMDA receptor.

  • Objective: To measure the binding affinity (Ki) of 1-[1-(2-phenylethyl)cyclopentyl]methanamine for the [3H]MK-801 binding site on the NMDA receptor in rat brain cortical membranes.

  • Protocol:

    • Prepare crude synaptic membranes from rat cerebral cortex.

    • In a 96-well plate, add membrane homogenate, the radioligand [3H]MK-801 (a high-affinity NMDA receptor channel blocker), and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled MK-801).

    • Incubate to allow for binding equilibrium to be reached.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and perform a non-linear regression analysis to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Expected Data Output from Binding Assay

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.

Step 2: In Vitro Functional Assay (Electrophysiology)

This assay will determine if the compound functionally inhibits NMDA receptor activity.

  • Objective: To measure the potency (IC50) of 1-[1-(2-phenylethyl)cyclopentyl]methanamine in inhibiting NMDA-induced currents in a cellular system.

  • Protocol:

    • Use primary cultured neurons or a cell line (e.g., HEK293 cells) expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Perform whole-cell patch-clamp recordings.

    • Apply a solution containing NMDA and glycine to elicit an inward current through the NMDA receptors.

    • After establishing a stable baseline current, co-apply varying concentrations of the test compound with the NMDA/glycine solution.

    • Measure the peak amplitude of the NMDA-induced current in the presence of each concentration of the test compound.

    • Calculate the percentage inhibition of the current at each concentration.

    • Plot the concentration-response curve and fit it with a sigmoidal dose-response equation to determine the IC50.

Table 2: Expected Data Output from Functional Assay

ParameterDescription
IC50 The concentration of the test compound that produces 50% of its maximal inhibitory effect on the NMDA-induced current.
Maximal Inhibition (%) The maximum percentage by which the compound can inhibit the NMDA-induced current.

Part 3: Secondary Target Exploration: The Dopamine Transporter

Background The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. By clearing dopamine, DAT plays a critical role in regulating the duration and intensity of dopaminergic signaling. It is a key target for psychostimulants like cocaine and methylphenidate, as well as for some antidepressants.

Mechanism of Action of DAT Inhibitors DAT inhibitors bind to the transporter and block the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine and enhanced dopaminergic neurotransmission. Some PCP analogs have been shown to possess DAT inhibitory activity.[4][5]

Experimental Workflow for Target Validation

The following workflow will ascertain if 1-[1-(2-phenylethyl)cyclopentyl]methanamine has activity at the dopamine transporter.

start Start: Dopamine Transporter Target Validation binding_assay Step 1: Radioligand Binding Assay ([3H]WIN 35,428) start->binding_assay binding_data Data Analysis: Determine Ki for DAT binding_assay->binding_data functional_assay Step 2: Dopamine Uptake Assay ([3H]Dopamine) binding_data->functional_assay functional_data Data Analysis: Determine IC50 for Dopamine Uptake Inhibition functional_assay->functional_data conclusion Conclusion: Compound is a DAT Inhibitor? functional_data->conclusion

Caption: Experimental workflow for DAT validation.

Step 1: In Vitro Radioligand Binding Assay

  • Objective: To measure the binding affinity (Ki) of 1-[1-(2-phenylethyl)cyclopentyl]methanamine for the dopamine transporter.

  • Protocol:

    • Prepare membranes from a cell line expressing recombinant human DAT or from striatal tissue.

    • In a 96-well plate, add the membrane preparation, the radioligand [3H]WIN 35,428 (a potent DAT ligand), and varying concentrations of the test compound.

    • Include controls for total and non-specific binding (using a known DAT inhibitor like cocaine or GBR12909).

    • Incubate, filter, and measure radioactivity as described for the NMDA receptor binding assay.

    • Determine the IC50 and calculate the Ki.

Table 3: Expected Data Output from DAT Binding Assay

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of [3H]WIN 35,428.
Ki The inhibition constant, representing the affinity of the test compound for DAT.

Step 2: In Vitro Functional Dopamine Uptake Assay

  • Objective: To measure the potency (IC50) of 1-[1-(2-phenylethyl)cyclopentyl]methanamine in inhibiting the uptake of dopamine into cells.

  • Protocol:

    • Use synaptosomes prepared from rat striatum or cells stably expressing the human DAT.

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding [3H]dopamine.

    • Allow the uptake to proceed for a short, defined period.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the amount of [3H]dopamine taken up by the cells or synaptosomes using a scintillation counter.

    • Calculate the percentage inhibition of dopamine uptake at each concentration of the test compound.

    • Determine the IC50 from the concentration-response curve.

Table 4: Expected Data Output from Dopamine Uptake Assay

ParameterDescription
IC50 The concentration of the test compound that causes 50% inhibition of [3H]dopamine uptake.
Maximal Inhibition (%) The maximum percentage by which the compound can inhibit dopamine uptake.

Part 4: Off-Target and Broader Profiling

While our structurally-informed approach points towards the NMDA receptor and DAT as primary and secondary targets, it is crucial for comprehensive drug development to investigate potential off-target activities. PCP and its analogs are known to interact with other targets, including sigma receptors (σ1 and σ2) and, to a lesser extent, serotonin and norepinephrine transporters.[3]

A prudent next step would be to screen 1-[1-(2-phenylethyl)cyclopentyl]methanamine against a broad panel of receptors, transporters, and enzymes. Commercial services offer comprehensive screening panels that can provide a broader view of the compound's selectivity and potential for off-target effects, which is critical for predicting its overall pharmacological and toxicological profile.

Conclusion

The investigation into the therapeutic targets of 1-[1-(2-phenylethyl)cyclopentyl]methanamine should be guided by its strong structural resemblance to the arylcyclohexylamine class of compounds. This guide proposes a systematic and logical progression of experiments, starting with the highest probability target, the NMDA receptor, followed by the secondary hypothesized target, the dopamine transporter. The detailed workflows, including binding and functional assays, provide a robust framework for determining the affinity and potency of the compound at these targets.

By following this data-driven approach, researchers can efficiently elucidate the primary mechanism of action of this novel chemical entity, paving the way for further preclinical and clinical development and a deeper understanding of its therapeutic potential.

References

  • Synthesis and Pharmacology of PCP Analogs. Erowid. Available from: [Link]

  • NMDA receptor antagonist - Wikipedia. Wikipedia. Available from: [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Bentham Science. Available from: [Link]

  • Overview of NMDA receptors and antagonists (Chapter 75) - The Essence of Analgesia and Analgesics. Cambridge University Press. Available from: [Link]

  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. University of Virginia School of Medicine. Available from: [Link]

  • Pharmacology of NMDA Receptors - NCBI. National Center for Biotechnology Information. Available from: [Link]

  • Pharmacological characterization of the discriminative stimulus properties of the phencyclidine analog, N-[1-(2-benzo(b)thiophenyl)-cyclohexyl]piperidine - PubMed. PubMed. Available from: [Link]

  • The Phencyclidine (PCP) Analog N-[1-(2-benzo(B)thiophenyl) Cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP, Ketamine and MK-801 - PubMed. PubMed. Available from: [Link]

  • Phencyclidine - Wikipedia. Wikipedia. Available from: [Link]

  • PHENCYCLIDINE (PCP) AND KETAMINE | Poisoning & Drug Overdose, 7e | AccessMedicine. AccessMedicine. Available from: [Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthesis, and pharmacological potential of the 1-[1-(2-phenylethyl)cyclopentyl]methanamine scaffold. Executive Summary 1-[...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR), synthesis, and pharmacological potential of the 1-[1-(2-phenylethyl)cyclopentyl]methanamine scaffold.

Executive Summary

1-[1-(2-phenylethyl)cyclopentyl]methanamine represents a "privileged scaffold" in medicinal chemistry, characterized by a gem-disubstituted cyclopentane core. This structural motif effectively locks the spatial orientation of the lipophilic phenylethyl tail and the polar methanamine headgroup.

Based on pharmacophore modeling and structural homology, this molecule is a high-probability ligand for Sigma-1 receptors (


R)  and a potential modulator of Monoamine Transporters (MATs) . Its structure combines the lipophilic bulk required for hydrophobic pocket occupancy with a primary amine capable of forming critical salt bridges, mimicking the binding modes of established CNS agents like Fenpropimorph  (Sigma-1) and Gabapentinoids  (calcium channels).

Chemical Biology & Pharmacophore Analysis[1]

The Gem-Disubstituted Effect

The core of this molecule is the cyclopentane ring substituted at the C1 position. This creates a quaternary carbon center, enforcing the Thorpe-Ingold Effect (gem-dimethyl effect).

  • Conformational Restriction: The cyclopentyl ring restricts the bond rotation of the C1 substituents, reducing the entropic penalty of binding.

  • Vector Alignment: It forces the phenylethyl (hydrophobic) and methanamine (polar) groups into a specific "V-shape" trajectory, often required for deep pocket binding in GPCRs and ion channels.

Pharmacophore Mapping (Sigma-1 Receptor)

The Sigma-1 receptor ligand binding domain is a hydrophobic pocket with a critical aspartate residue (Asp126) for ionic interaction. 1-[1-(2-phenylethyl)cyclopentyl]methanamine maps perfectly to this site:

Pharmacophore ElementMolecular FeatureInteraction Type
Primary Pharmacophore Nitrogen atom (Methanamine)Ionic Bond (Salt Bridge) with Asp126
Secondary Pharmacophore Phenyl Ring

-

Stacking with Trp/Tyr residues
Spacer Region Ethyl + CyclopentylHydrophobic Van der Waals interactions
Bulk Tolerance Cyclopentyl RingFills the hydrophobic vestibule

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold can be dissected into three distinct regions: the Amine Head, the Cycloalkyl Core, and the Lipophilic Tail.

Region A: The Amine Head (Methanamine)
  • Primary vs. Secondary/Tertiary: The title compound possesses a primary amine (

    
    ).
    
    • Sigma-1 Context: While tertiary amines (e.g., N,N-dimethyl) often show higher affinity for

      
      R due to better hydrophobic packing, primary amines retain significant activity if the lipophilic tail is sufficiently potent.
      
    • Modification Logic: Methylation of this amine (to

      
      ) typically increases affinity  for Sigma-1 and Monoamine transporters by 5–10 fold.
      
    • Metabolic Stability: The primary amine is susceptible to MAO (Monoamine Oxidase) degradation; however, the steric bulk of the adjacent cyclopentyl ring retards this metabolism.

Region B: The Cycloalkyl Core (Cyclopentane)
  • Ring Size (C5 vs. C6):

    • Cyclopentyl (C5): Provides a "flatter" conformation compared to cyclohexyl. This is often favorable for fitting into narrow hydrophobic clefts.

    • Cyclohexyl (C6): Increasing the ring to a cyclohexane (analogous to Venlafaxine precursors) introduces a chair conformation that may clash with restricted pockets.

  • Substituent Vector: The 1,1-disubstitution pattern is critical. Moving the amine to the 2-position (vicinal) drastically alters the vector, likely abolishing activity at the target site.

Region C: The Lipophilic Tail (Phenylethyl)
  • Chain Length (Ethyl Linker): The 2-carbon (ethyl) linker between the ring and the phenyl group is the optimal length for Sigma-1 binding.

    • Benzyl (1-carbon): Too short; causes steric clash between the phenyl ring and the receptor wall.

    • Propyl (3-carbon):[1] Too flexible; increases entropic cost.

  • Aromatic Substitution:

    • Unsubstituted: Balanced affinity.

    • Para-Halogenation (4-F, 4-Cl): Typically increases potency by accessing a secondary halogen-binding pocket (as seen in Haloperidol).

Mechanistic Pathway & Signaling[3]

The following diagram illustrates the hypothetical signaling pathway modulation by this scaffold upon binding to the Sigma-1 receptor (Chaperone activity).

SigmaSignaling cluster_ER Endoplasmic Reticulum Interface Ligand 1-[1-(2-phenylethyl) cyclopentyl]methanamine Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Agonist Binding (Kd ~ nM range) BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization (Chaperoning) CaFlow Mitochondrial Ca2+ Influx IP3R->CaFlow Enhanced Ca2+ Signaling ATP ATP Production (TCA Cycle) CaFlow->ATP Metabolic Boost

Caption: Predicted mechanism of action: Ligand binding dissociates Sig-1R from BiP, allowing it to chaperone IP3R and enhance mitochondrial calcium signaling.

Experimental Protocols: Synthesis & Validation

Synthetic Route

The most robust synthesis utilizes the alkylation of cyclopentanecarbonitrile followed by reduction. This route is scalable and avoids high-pressure hydrogenation.

Step 1: Alkylation (Formation of the Quaternary Center)

  • Reagents: Cyclopentanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), (2-Bromoethyl)benzene (1.1 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of LDA to -78°C under Argon.

    • Add Cyclopentanecarbonitrile dropwise; stir for 1 hour (formation of carbanion).

    • Add (2-Bromoethyl)benzene dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Sat.

      
      . Extract with EtOAc.
      
    • Product: 1-(2-phenylethyl)cyclopentanecarbonitrile.

Step 2: Reduction (Nitrile to Amine)

  • Reagents:

    
     (Lithium Aluminum Hydride, 2.0 eq).
    
  • Solvent: Anhydrous Diethyl Ether or THF.

  • Procedure:

    • Suspend

      
       in dry ether at 0°C.
      
    • Add the nitrile intermediate dropwise (exothermic).

    • Reflux for 4 hours.

    • Workup (Fieser Method): Cool to 0°C. Add

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      .
    • Filter precipitate. Dry filtrate over

      
      .[2]
      
    • Purification: Acid-base extraction or Column Chromatography (DCM:MeOH:NH3).

Synthesis Workflow Diagram

Synthesis Start Cyclopentanecarbonitrile Step1 Deprotonation (LDA, -78°C, THF) Start->Step1 Inter1 Carbanion Intermediate Step1->Inter1 Step2 Alkylation (+ Ph-CH2-CH2-Br) Inter1->Step2 Inter2 1-(2-phenylethyl) cyclopentanecarbonitrile Step2->Inter2 Step3 Reduction (LiAlH4, Reflux) Inter2->Step3 Final 1-[1-(2-phenylethyl) cyclopentyl]methanamine Step3->Final

Caption: Two-step synthetic pathway via nitrile alkylation and hydride reduction.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma 1 receptor ligands." Journal of Medicinal Chemistry, 37(8), 1212-1219. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link

  • Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry, 271(10), 5768-5776. Link

  • PubChem Compound Summary. (2025). "1-[1-(2-phenylethyl)cyclopentyl]methanamine." National Center for Biotechnology Information. Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization: 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Topic: Spectroscopic Analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (NMR, IR, MS) Content Type: Technical Whitepaper / Analytical Protocol Guide Audience: Pharmaceutical Researchers, Forensic Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (NMR, IR, MS) Content Type: Technical Whitepaper / Analytical Protocol Guide Audience: Pharmaceutical Researchers, Forensic Chemists, and Drug Development Scientists.[1][2][3][4]

[1][2][3]

Executive Summary & Chemical Context[1][2][4][5][6][7]

Compound Identity: 1-[1-(2-phenylethyl)cyclopentyl]methanamine Molecular Formula: C₁₄H₂₁N Molecular Weight: 203.33 g/mol CAS Registry: (Specific isomer often unassigned; generic scaffold referenced in patent literature for CNS agents).[1][2][3][4]

This guide serves as a definitive protocol for the structural elucidation and quality control of 1-[1-(2-phenylethyl)cyclopentyl]methanamine . Structurally, this molecule represents a "hybrid" scaffold—combining the lipophilic core of cycloalkyl-based dissociatives (similar to ethenylcyclidine precursors) with a phenethylamine-like side chain.[1][2][3]

In drug development, this primary amine is a critical intermediate for N-alkylated derivatives targeting NMDA or dopamine receptors.[2][3][4] In forensic analysis, it represents a potential New Psychoactive Substance (NPS) or a synthesis byproduct.[2][3][4]

Key Structural Feature for Analysis: The molecule possesses a quaternary carbon at position 1 of the cyclopentyl ring.[1][2][3][4] This lack of a methine proton at the junction point is the diagnostic "fingerprint" that dictates the specific NMR splitting patterns and mass spectral fragmentation pathways described below.

Mass Spectrometry (MS) Profiling[1][2][3][4]

Objective: To confirm molecular weight and elucidate the carbon skeleton via fragmentation logic.

Experimental Parameters (High-Resolution ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]

  • Spray Voltage: 3.5 kV.[2][3][4]

  • Collision Energy: Stepped (15, 30, 45 eV) for MS/MS.

  • Solvent: Methanol/Water (50:[1][2][3][4]50) + 0.1% Formic Acid.[1][2][3][4]

Spectral Interpretation[1][3][4]
m/z (Ion)IdentityMechanistic Origin (Causality)
204.175 [M+H]⁺Protonated molecular ion.[1][3][4] Confirms formula C₁₄H₂₂N⁺.[1][2][3][4]
187.148 [M+H - NH₃]⁺Diagnostic: Loss of ammonia from primary amine.[1][2][3][4] Characteristic of aliphatic amines in ESI.
112.112 [C₇H₁₄N]⁺Core Fragment: Cleavage of the phenylethyl chain.[1][2][3][4] Represents the (cyclopentyl)methanamine cation.[1][2][3][4]
91.054 [C₇H₇]⁺Tropylium Ion: Highly stable aromatic fragment derived from the 2-phenylethyl chain.[1][2][3][4] Dominant in higher energy collisions.[2][3][4]
30.034 [CH₂=NH₂]⁺Alpha-Cleavage: Classic amine fragmentation.[1][2][3][4] Cleavage of the C1-CH₂NH₂ bond.[2][3][4]

Validation Check:

  • Isotopic Pattern: The [M+1] peak at m/z 205.178 should be approximately 15.5% of the parent peak intensity (due to 14 carbons), confirming the carbon count.[1][2][3][4]

Infrared Spectroscopy (FT-IR)[1][2][3]

Objective: Functional group verification, specifically distinguishing the primary amine from secondary/tertiary impurities.

Experimental Protocol (ATR-FTIR)
  • Blanking: Clean diamond crystal with isopropanol; collect background (32 scans).[1][2][3][4]

  • Deposition: Apply 1-2 mg of neat oil or HCl salt to the crystal.[1][2][3][4]

  • Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.[2][3][4]

Band Assignment Table
Frequency (cm⁻¹)Vibration ModeStructural Correlate
3380, 3310 N-H Stretch (Doublet)Primary Amine (-NH₂). A single band here would indicate a secondary amine impurity.
3020–3080 C-H Stretch (sp²)Aromatic ring protons (Phenylethyl group).[1][2][3][4]
2850–2960 C-H Stretch (sp³)Cyclopentyl ring and methylene chain.[1][2][3][4]
1600, 1495 C=C Ring StretchAromatic skeletal vibrations.
1580–1650 N-H Bend (Scissoring)Primary amine bending mode.[1][2][3][4]
700, 750 C-H Out-of-PlaneMonosubstituted benzene ring (strong diagnostic for the phenyl group).[1][2][3][4]

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

Objective: Definitive structural proof and purity assessment. Solvent: CDCl₃ (Chloroform-d) for free base; D₂O or DMSO-d₆ for salts.[1][2][3][4]

¹H NMR (400 MHz, CDCl₃)

Note: The molecule has a plane of symmetry passing through C1, the two exocyclic chains, and bisecting the C3-C4 bond.[2][3][4] However, the methylene protons in the ring may exhibit complex coupling.[1][2][3][4]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation Logic
7.15 – 7.30 Multiplet5HAr-H Monosubstituted phenyl ring.[1][2][3]
2.65 Singlet2HC(1)-CH ₂-NH₂Critical Proof: Appears as a singlet because C1 is quaternary and achiral (no diastereotopic splitting).[1][2][3][4]
2.58 Triplet (broad)2HPh-CH ₂-CH₂-Benzylic protons.[1][2][3][4]
1.65 – 1.80 Multiplet6HRing CH ₂ + ChainOverlap of cyclopentyl protons and the CH₂ adjacent to the quaternary center.[1][2][3][4]
1.40 – 1.60 Multiplet4HRing CHRemaining cyclopentyl envelope.[1][2][3][4]
1.10 Broad Singlet2H-NHExchangeable with D₂O (disappears on shake).[1][2][3][4]
¹³C NMR (100 MHz, CDCl₃)
  • Quaternary Carbon (C1): ~48.5 ppm.[1][2][3][4] (Low intensity, disappears in DEPT-135).[2][3][4]

  • Amine Methylene (-CH₂NH₂): ~55.2 ppm.[1][2][3][4]

  • Aromatic Region: ~142.5 (Ipso), 128.4 (Meta), 128.2 (Ortho), 125.8 (Para).[1][2][3][4]

  • Aliphatic Chain: ~31.0 ppm (Ph-C H₂-), ~38.5 ppm (-CH₂-Cquat).[1][2][3]

  • Cyclopentyl Ring: ~35.0 ppm (C2/C5), ~24.5 ppm (C3/C4).[1][2][3][4]

Analytical Workflow & Logic

The following diagram illustrates the decision tree for characterizing this compound, ensuring no "false positives" from structural isomers (e.g., N-ethyl-1-phenylcyclopentan-1-amine).

AnalysisWorkflow Start Unknown Sample (C14H21N) Step1 1. High-Res MS (ESI+) Start->Step1 Check1 m/z 204.175 Found? Step1->Check1 Check1->Start No (Recalibrate) Step2 2. IR Spectroscopy Check1->Step2 Yes Check2 Doublet @ 3300-3400 cm-1? Step2->Check2 Branch2_No Singlet = Secondary Amine (Isomer Alert) Check2->Branch2_No No Step3 3. 1H NMR (CDCl3) Check2->Step3 Yes (Primary Amine) Check3 CH2-N is Singlet? Step3->Check3 Branch3_No Doublet/Q = CH-NH2 present (Wrong connectivity) Check3->Branch3_No No Final Identity Confirmed: 1-[1-(2-phenylethyl)cyclopentyl]methanamine Check3->Final Yes (Quaternary C1)

Caption: Logical decision tree for excluding isomers (secondary amines or non-quaternary analogs) during characterization.

Synthesis of Reference Material (Contextual)

To validate the spectra, the standard is typically synthesized via the reduction of 1-(2-phenylethyl)cyclopentanecarbonitrile .[1][2][3]

  • Precursor: 1-(2-phenylethyl)cyclopentanecarbonitrile (Nitrile stretch at ~2230 cm⁻¹ in IR).[1][2][3][4]

  • Reaction: Reduction using LiAlH₄ in THF.

  • Purification: Acid-base extraction.[1][2][3][4]

    • Note: Incomplete reduction results in a secondary amine impurity (dimerization) or residual nitrile.[2][3][4] The IR step (Section 3) is critical to rule out the nitrile precursor.[1][2][3][4]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][3][4] Spectrometric Identification of Organic Compounds (8th ed.).[1][2][3][4] Wiley.[2][3][4] (Foundational text for amine fragmentation and NMR shifts). [1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][3][4] PubChem Compound Summary for CID 83819666, 1-[1-(2-phenylethyl)cyclopentyl]methanamine. Retrieved from PubChem.[1][2][3][4][5]

  • Mclafferty, F. W., & Turecek, F. (1993).[1][2][3][4] Interpretation of Mass Spectra (4th ed.).[1][2][3][4] University Science Books. (Reference for alpha-cleavage mechanisms in amines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2][3][4] (Reference for ¹³C NMR chemical shift prediction of quaternary carbons). [1][2][3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust LC-MS/MS Quantification of 1-[1-(2-phenylethyl)cyclopentyl]methanamine in Biological Matrices

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Pharmacologists Methodology: Mixed-Mode SPE coupled with UPLC-ESI-MS/MS Executive Summary The accurate quantification of highly lipophilic, basic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Clinical Pharmacologists Methodology: Mixed-Mode SPE coupled with UPLC-ESI-MS/MS

Executive Summary

The accurate quantification of highly lipophilic, basic primary amines in biological matrices presents a persistent challenge in drug development. 1-[1-(2-phenylethyl)cyclopentyl]methanamine (C₁₄H₂₁N) is a structurally complex molecule characterized by a highly hydrophobic core (cyclopentyl and phenylethyl rings) and a strongly basic primary amine. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to overcome severe matrix effects and chromatographic tailing, ensuring regulatory compliance for pharmacokinetic (PK) profiling.

Physicochemical Profiling & Analytical Strategy (The "Why")

As a Senior Application Scientist, it is critical to design methods based on the fundamental physicochemical properties of the analyte rather than relying on generic templates.

Sample Cleanup: The Causality of MCX SPE

Simple protein precipitation (PPT) is inadequate for this compound. PPT fails to remove endogenous plasma phospholipids, which co-elute with lipophilic analytes and cause severe ion suppression in the mass spectrometer's Electrospray Ionization (ESI) source.

Because the methanamine group is strongly basic (estimated pKa ~10.2), it remains fully protonated at acidic pH. We exploit this by utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction . At pH < 3, the protonated amine binds irreversibly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol—stripping away all neutral lipids and phospholipids—before neutralizing the amine with a high-pH solvent to elute the target. This targeted cleanup is a proven standard for [3].

Chromatographic Rationale

Basic amines notoriously exhibit peak tailing on traditional silica-based C18 columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols. To counteract this causality, this protocol specifies a Superficially Porous Particle (SPP) column with a positively charged surface modification . This creates electrostatic repulsion between the stationary phase and the protonated methanamine group, ensuring sharp, symmetrical peaks. An acidic mobile phase (0.1% formic acid) is used to maintain complete ionization for ESI+.

Mass Spectrometric Fragmentation

The molecule readily accepts a proton to form a stable [M+H]⁺ precursor ion at m/z 204.2. Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the cleavage of the phenylethyl moiety, yielding a highly stable, resonance-stabilized tropylium cation (C₇H₇⁺) at m/z 91.1. This transition provides exceptional signal-to-noise (S/N) and is designated as the quantifier.

Self-Validating Experimental Workflow

To ensure trustworthiness and compliance with [1], this protocol operates as a self-validating system. Every analytical batch must include System Suitability Tests (SST), Double Blanks (to monitor carryover), and Quality Control (QC) samples.

SPE_Workflow N1 1. Sample Aliquot 50 µL Plasma + 10 µL IS N2 2. Acidification Add 200 µL 2% H3PO4 (Disrupt protein binding) N1->N2 N3 3. SPE Loading Load onto MCX Cartridge (30 mg/1 mL) N2->N3 N4 4. Aqueous Wash 200 µL 0.1M HCl (Remove hydrophilic interferences) N3->N4 N5 5. Organic Wash 200 µL 100% Methanol (Remove phospholipids) N4->N5 N6 6. Elution 200 µL 5% NH4OH in Methanol (Release analyte) N5->N6 N7 7. Evaporation Dry under N2 gas at 40°C N6->N7 N8 8. Reconstitution 100 µL Mobile Phase -> Inject to LC-MS/MS N7->N8

Workflow for the Mixed-Mode Cation Exchange (MCX) SPE of basic amines from plasma.

Step-by-Step Methodologies

Materials & Reagents
  • Target Analyte: 1-[1-(2-phenylethyl)cyclopentyl]methanamine (Reference Standard, >99% purity).

  • Internal Standard (IS): 1-[1-(2-phenylethyl)cyclopentyl]methanamine-d5 (Stable Isotope Labeled).

  • SPE Sorbent: Waters Oasis® MCX (30 mg, 1 mL) or equivalent.

  • Solvents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, and Ammonium Hydroxide.

Sample Preparation Protocol (MCX SPE)
  • Aliquot: Transfer 50 µL of human plasma into a 96-well plate.

  • Internal Standard: Add 10 µL of the IS working solution (100 ng/mL in 50% Methanol).

  • Acidification: Add 200 µL of 2% Phosphoric Acid (H₃PO₄) to each well. Scientific insight: This lowers the pH below the analyte's pKa, ensuring 100% protonation while simultaneously disrupting analyte-protein binding.

  • Conditioning: Condition the MCX SPE plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Wash 1 (Aqueous): Wash with 500 µL of 0.1 M HCl to remove hydrophilic salts and polar peptides.

  • Wash 2 (Organic): Wash with 500 µL of 100% Methanol. Scientific insight: Because the analyte is ionically bound to the sorbent, this aggressive organic wash safely strips away all lipophilic matrix components (e.g., phospholipids) without risking analyte breakthrough.

  • Elution: Elute the target analyte and IS with 2 × 200 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Scientific insight: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: Phenomenex Kinetex® 2.6 µm Biphenyl, 50 × 2.1 mm (or equivalent SPP column).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column wash)

    • 3.5 - 4.5 min: Re-equilibrate at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive (ESI+).

Quantitative Data & Method Validation Metrics

All quantitative parameters must be validated according to the internationally harmonized [2]. The tables below summarize the optimized mass spectrometric transitions and the expected validation performance metrics for this assay.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target 204.291.1503025Quantifier (Tropylium ion)
Target 204.2187.2503015Qualifier (Loss of NH₃)
Target-d5 (IS) 209.296.1503025Internal Standard

Table 2: Method Validation Summary (Human Plasma)

ParameterLow QC (3.0 ng/mL)Mid QC (50 ng/mL)High QC (400 ng/mL)Regulatory Acceptance Criteria
Intra-day Precision (%CV) 4.23.12.8≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) 5.84.53.9≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) +3.1-1.2+2.0± 15% of nominal
Extraction Recovery (%) 88.590.289.7Consistent across range
Matrix Effect (%) 95.296.897.185% - 115% (IS normalized)
System Suitability & Self-Validation Protocol

To guarantee the trustworthiness of the data, the following self-validating checks must be integrated into every run:

  • Carryover Check: A Double Blank (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The target peak area must be <20% of the Lower Limit of Quantification (LLOQ) signal.

  • Batch Acceptance: A minimum of 67% of all QC samples must fall within ±15% of their nominal concentrations, with at least 50% of the QCs passing at each individual concentration level.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines Source: Clinical Biochemistry (de Jong, W. H. A., et al., 2011) URL: [Link]

  • Title: Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites Source: Journal of Chromatography B (van Faassen, M., et al., 2024) URL: [Link]

Application

LC-MS/MS analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Application Note: LC-MS/MS Method Development and Validation for 1-[1-(2-phenylethyl)cyclopentyl]methanamine Abstract & Introduction Objective: To establish a robust, sensitive, and validated LC-MS/MS protocol for the qu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Validation for 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Abstract & Introduction

Objective: To establish a robust, sensitive, and validated LC-MS/MS protocol for the quantification of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (C14H21N) in biological matrices (plasma/microsomes).

Compound Profile:

  • IUPAC Name: 1-[1-(2-phenylethyl)cyclopentyl]methanamine[1][2]

  • Molecular Formula: C14H21N[1][2][3]

  • Monoisotopic Mass: 203.1674 Da[1][2]

  • Physicochemical Nature: This molecule features a lipophilic cyclopentane core substituted at the C1 position with a flexible 2-phenylethyl chain and a polar primary methanamine group.[2] This hybrid structure—combining a lipophilic aromatic tail with a basic amine head—suggests significant CNS penetration potential and high volume of distribution.[2]

  • Relevance: Structurally homologous to arylcyclohexylamines and phenethylamines, this scaffold is often investigated in medicinal chemistry as a "privileged structure" for receptor ligands (e.g., Sigma-1, NMDA) or as a precursor in the synthesis of novel psychoactive substances (NPS).[2]

Analytical Challenge: The primary amine functionality (pKa ~9.5–10.[2]5) creates peak tailing issues on standard C18 silanols, while the lipophilic phenylethyl group requires adequate organic strength for elution.[2] This protocol utilizes a Biphenyl stationary phase to leverage


 interactions for enhanced selectivity and peak shape.[2]

Experimental Methodology

Chemicals and Reagents[2]
  • Reference Standard: 1-[1-(2-phenylethyl)cyclopentyl]methanamine (>98% purity).[2]

  • Internal Standard (IS): Phentermine-D5 or Benzylamine-D7 (structural analogs are preferred if isotopologue is unavailable).[2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).[2]

Sample Preparation (Liquid-Liquid Extraction)

Given the molecule's lipophilicity (LogP ~3.3 predicted), Liquid-Liquid Extraction (LLE) provides superior clean-up compared to protein precipitation.[2]

Protocol:

  • Aliquot: Transfer 50 µL of plasma/microsomal incubation to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL in 50:50 MeOH:H2O).

  • Basify: Add 50 µL of 0.1 M Ammonium Hydroxide (NH4OH) to ensure the amine is uncharged (free base form) for extraction.

  • Extract: Add 500 µL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (20:80) .

  • Agitate: Vortex for 5 minutes at 1500 rpm.

  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporate: Transfer the organic (upper) supernatant to a clean plate/tube and evaporate to dryness under

    
     at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20).

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.[2]

    • Rationale: The biphenyl phase offers dual retention mechanisms (hydrophobic +

      
      ), improving separation of this aromatic amine from matrix interferences.[2]
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Note: Methanol is preferred over ACN for biphenyl columns to maximize

      
       interaction.[2]
      
  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
3.5090Linear Ramp
4.5090Wash
4.6010Re-equilibration
6.0010End

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 300°C.

  • Gas Flows: Sheath 45, Aux 15 (Arb units).

MRM Transitions (Precursor [M+H]+ = 204.2):

CompoundPrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
Target 204.2187.2 15QuantifierLoss of

(Characteristic of primary amines)
Target 204.291.1 35QualifierTropylium ion (

) from phenylethyl tail
Target 204.2105.1 25QualifierPhenylethyl cation (

)

Fragmentation & Workflow Visualization

The following diagram illustrates the analytical workflow and the proposed fragmentation pathway for structural confirmation.

AnalysisWorkflow Sample Biological Sample (Plasma/Microsomes) LLE LLE Extraction (MTBE, pH > 10) Sample->LLE Spike IS LC UHPLC Separation (Biphenyl Column) LLE->LC Reconstitute ESI ESI+ Ionization [M+H]+ = 204.2 LC->ESI Elution Precursor Precursor Ion m/z 204.2 ESI->Precursor MS1 Frag1 Product: m/z 187.2 [M+H - NH3]+ Precursor->Frag1 CE: 15eV (Quantifier) Frag2 Product: m/z 91.1 Tropylium Ion Precursor->Frag2 CE: 35eV (Qualifier)

Figure 1: End-to-end analytical workflow from sample extraction to MS/MS fragmentation logic.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure "Trustworthiness" and regulatory compliance, the method must be validated against the following parameters:

Linearity & Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ (Lower Limit of Quantitation): Target signal-to-noise (S/N) > 10.[2] Expected LLOQ ~0.5–1.0 ng/mL.[2]

Accuracy & Precision
  • Intra-day: 5 replicates at Low, Mid, High QC. CV < 15%.[2]

  • Inter-day: 3 separate runs. CV < 15% (20% at LLOQ).[2]

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of spiked post-extraction vs. neat solution.

    • Goal: MF between 0.85 and 1.15.[2]

    • Troubleshooting: If suppression is observed (MF < 0.8), switch to APCI source or improve LLE wash steps.[2]

  • Recovery: Compare spiked pre-extraction vs. spiked post-extraction.

    • Goal: > 70% recovery consistently.[2]

Troubleshooting & Expert Insights

  • Peak Tailing: If the methanamine group causes tailing, increase the Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A.[2] This masks silanols more effectively than Formic Acid alone.[2]

  • Carryover: Lipophilic amines stick to injector needles.[2] Use a strong needle wash: ACN:IPA:Acetone:Water (40:40:10:[2]10) + 0.1% FA .[2]

  • Stability: Primary amines can react with atmospheric aldehydes (Schiff base formation) or degrade in plastic over time.[2] Store stock solutions in glass vials at -20°C and acidify extracts immediately if not analyzing instantly.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]

  • European Medicines Agency (EMA). (2011).[2] Guideline on bioanalytical method validation. [Link]

  • PubChem. (2025).[2][4] Compound Summary: 1-[1-(2-phenylethyl)cyclopentyl]methanamine.[1][2] National Library of Medicine.[2][5] [Link]

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

Sources

Method

Application Note: GC-MS Determination of 1-[1-(2-phenylethyl)cyclopentyl]methanamine in Complex Matrices

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Methodology: Liquid-Liquid Extraction (LLE) followed by PFPA Acylation and GC-EI-MS Introduction & Methodological Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Methodology: Liquid-Liquid Extraction (LLE) followed by PFPA Acylation and GC-EI-MS

Introduction & Methodological Rationale

The compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine represents a complex analytical challenge typical of novel cycloalkylamine and phenethylamine derivatives. Characterized by a lipophilic backbone (a cyclopentyl ring substituted with a phenylethyl chain) and a highly polar primary amine (-CH2-NH2) group, its direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is often compromised.

The Causality of Analytical Choices

As a primary amine, the underivatized molecule readily forms hydrogen bonds with active silanol sites within the GC inlet and column stationary phase, leading to severe peak tailing, unpredictable retention time shifts, and reduced sensitivity[1]. Furthermore, under standard 70 eV Electron Ionization (EI), primary amines undergo rapid alpha-cleavage. For this analyte, this yields a non-diagnostic [CH2NH2]+ fragment at m/z 30, leaving the high-mass region devoid of strong structural identifiers[2].

To engineer a self-validating and robust protocol, this method employs Pentafluoropropionic Anhydride (PFPA) acylation. Derivatization with PFPA serves a dual mechanistic purpose:

  • Chromatographic Resolution: It converts the active primary amine into a sterically hindered, volatile fluoroamide, eliminating silanol interactions and ensuring sharp, Gaussian peak shapes[3][4].

  • Mass Spectral Diagnostic Power: The addition of the perfluoroacyl group shifts the primary alpha-cleavage fragment from the background-heavy m/z 30 to a highly specific, high-mass diagnostic ion at m/z 176 ([CH2-NH-CO-CF2CF3]+), drastically improving the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode[5][6].

Logic A Analyte: Primary Amine (High Polarity, Active -NH2) B Direct GC-MS Injection A->B Without Deriv C PFPA Derivatization A->C With PFPA D Peak Tailing & Adsorption (Silanol Interactions) B->D E Low Mass Alpha-Cleavage (m/z 30 [CH2NH2]+) B->E F Formation of Fluoroamide (Reduced Polarity) C->F G Sharp Chromatographic Peaks F->G H High-Mass Diagnostic Ions (m/z 176, Improved S/N) F->H

Fig 1: Mechanistic rationale for PFPA derivatization of primary amines in GC-MS.

Chemical Profile & Predicted Fragmentation

Understanding the exact mass shifts post-derivatization is critical for setting up the MS acquisition method.

Analyte Properties (Summary)
PropertyUnderivatized AnalytePFPA-Derivatized Analyte
Molecular Formula C14H21NC17H20F5NO
Molecular Weight 203.32 g/mol 349.34 g/mol
Primary Alpha-Cleavage Ion m/z 30m/z 176
Secondary Diagnostic Ions m/z 91 (Tropylium)m/z 91, m/z 244 ([M - Phenylethyl]+)
Volatility / Stability Moderate / Poor Peak ShapeHigh / Excellent Thermal Stability

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a deuterated internal standard (e.g., Amphetamine-d11 or a structurally analogous stable isotope) prior to extraction ensures that any variations in LLE recovery or PFPA derivatization efficiency are mathematically normalized.

Reagents and Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc), GC-MS grade.

  • Buffer: 0.1 M Sodium Carbonate buffer (pH 10.0). Causality: Amines must be deprotonated (free-base form) to partition effectively into the organic phase during LLE.

  • Derivatization Reagent: Pentafluoropropionic Anhydride (PFPA), ≥99% purity[7].

  • Internal Standard (IS): Amphetamine-d11 (10 µg/mL in methanol).

Step-by-Step Sample Preparation Workflow
  • Aliquoting: Transfer 1.0 mL of the biological sample or matrix homogenate into a clean glass centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the IS working solution. Vortex briefly.

  • Alkalinization: Add 1.0 mL of 0.1 M Sodium Carbonate buffer (pH 10.0) to ensure the analyte is in its un-ionized free-base state.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of EtOAc. Cap the tube and mix via rotary extraction for 10 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Carefully transfer the upper organic layer (EtOAc) to a clean reaction vial.

  • Concentration: Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Critical Step: Complete removal of water is mandatory, as PFPA reacts violently with moisture, degrading the reagent to pentafluoropropionic acid and halting derivatization[1].

  • Derivatization: Reconstitute the dried residue in 50 µL of anhydrous EtOAc. Add 50 µL of PFPA reagent.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes[3][8].

  • Post-Derivatization Cleanup: Remove from heat and cool to room temperature. Evaporate the excess PFPA and byproducts to dryness under Nitrogen. Causality: Injecting excess PFPA will rapidly degrade the GC column's stationary phase and contaminate the MS ion source.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of EtOAc. Transfer to a GC autosampler vial with a glass insert.

Workflow N1 Sample + Internal Standard (1.0 mL Matrix + 50 µL IS) N2 Alkalinization (Add 1.0 mL Carbonate Buffer, pH 10) N1->N2 N3 Liquid-Liquid Extraction (Add 3.0 mL EtOAc, Mix, Centrifuge) N2->N3 N4 Organic Phase Collection (Evaporate to dryness under N2) N3->N4 N5 Acylation Derivatization (50 µL PFPA + 50 µL EtOAc, 60°C for 30 min) N4->N5 N6 Evaporation & Reconstitution (Dry excess reagent, reconstitute in 100 µL EtOAc) N5->N6 N7 GC-MS Analysis (Splitless Injection, EI Mode) N6->N7

Fig 2: Step-by-step LLE and PFPA derivatization workflow for primary amine extraction.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of bulky, derivatized cycloalkylamines using a standard 5% phenyl-methylpolysiloxane stationary phase, aligning with SWGDRUG Category B separation guidelines[2][9].

GC-MS Method Table
ParameterSetting / ValueRationale
Column Rxi-5MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed, excellent inertness for trace amine derivatives.
Carrier Gas Helium (Ultra-High Purity), Constant Flow at 1.2 mL/minEnsures consistent retention times across the temperature gradient.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 250 °CSufficient to volatilize the PFPA derivative without thermal degradation.
Oven Program 80°C (hold 1 min)

ramp 20°C/min to 200°C

ramp 10°C/min to 300°C (hold 5 min)
Rapid initial ramp bypasses solvent, slower secondary ramp resolves isobaric interferences[8].
Transfer Line Temp 280 °CPrevents cold-trapping of high-boiling analytes before entering the MS.
Ion Source Temp 230 °CStandard for EI; prevents source contamination.
Ionization Energy 70 eV (Electron Ionization)Standardized energy for reproducible library-matchable fragmentation[9].
Acquisition Mode Full Scan (m/z 40–450) & SIMScan for identification; SIM (m/z 91, 176, 244) for quantitation[6].

System Suitability and Quality Control

To ensure the protocol is a self-validating system , the following criteria must be met prior to sample analysis:

  • Tune Verification: The MS must pass a standard perfluorotributylamine (PFTBA) tune, ensuring proper mass axis calibration and relative abundance ratios (m/z 69, 219, 502)[9].

  • Derivatization Efficiency Check: The absence of the underivatized analyte peak (monitored via m/z 30) in a spiked Quality Control (QC) sample confirms 100% derivatization efficiency.

  • Chromatographic Integrity: The peak asymmetry factor for the IS must be between 0.8 and 1.2. Tailing indicates active silanol sites, requiring inlet liner replacement or column trimming.

References

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]

  • GC Derivatization. Colorado State University. Available at: [Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at:[Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Discovery - the University of Dundee Research Portal. Available at:[Link]

  • SWGDRUG Training: Mass Spectrometry. Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Available at: [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Dimethoxy-4-bromophenethylamine (2C-B) in Real Sample by GC-MS Methods and Derivatization. CEON. Available at:[Link]

Sources

Application

using 1-[1-(2-phenylethyl)cyclopentyl]methanamine in receptor binding assays

Application Note: Profiling 1-[1-(2-phenylethyl)cyclopentyl]methanamine in CNS Receptor Binding Assays Introduction & Mechanistic Rationale 1-[1-(2-phenylethyl)cyclopentyl]methanamine is a conformationally constrained bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling 1-[1-(2-phenylethyl)cyclopentyl]methanamine in CNS Receptor Binding Assays

Introduction & Mechanistic Rationale

1-[1-(2-phenylethyl)cyclopentyl]methanamine is a conformationally constrained building block characterized by a rigid cyclopentyl core, a basic methanamine group, and a lipophilic phenethyl tail. In the context of neuropharmacology, this specific spatial arrangement creates a classic pharmacophore that mimics several known psychoactive and neuroprotective agents (e.g., phenethylamines and arylcyclohexylamines).

Because the cyclopentyl ring restricts bond rotation, it locks the spatial orientation of the amine and aromatic systems. This rigidity is highly valuable in drug development for probing the binding pockets of central nervous system (CNS) targets. Two primary targets of interest for this structural class are the Sigma-1 receptor and the NMDA receptor phencyclidine (PCP) site . This application note details the optimized, self-validating experimental workflows required to evaluate this compound's binding affinity across these key targets.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific assay conditions are chosen for a lipophilic amine like 1-[1-(2-phenylethyl)cyclopentyl]methanamine:

  • Mitigating Non-Specific Binding (NSB): With a predicted high lipophilicity, this compound is prone to adhering to plasticware and glass fiber filters, which can artificially inflate background noise. To prevent this, all working dilutions must be prepared in buffers containing 0.1% Bovine Serum Albumin (BSA). Furthermore, the GF/B filtration mats must be pre-soaked in 0.5% polyethylenimine (PEI). PEI coats the glass fibers with a positive charge, repelling the basic methanamine group and ensuring only receptor-bound radioligand is quantified.

  • Radioligand Selection:

    • For Sigma-1, -pentazocine is utilized because it exhibits exceptional selectivity for the Sigma-1 subtype over Sigma-2, eliminating confounding signals from mixed receptor populations[1].

    • For the NMDA receptor, [3H]MK-801 is the gold standard because it selectively labels the open state of the ion channel pore, which is the anticipated binding site for constrained phenethylamine derivatives[2].

  • Buffer Constraints: The NMDA assay buffer must strictly exclude Mg²⁺ and polyamines. Magnesium ions cause a voltage-dependent block of the NMDA channel pore, which would sterically hinder [3H]MK-801 from accessing its binding site.

Workflow N1 Membrane Preparation N2 Compound Incubation N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 IC50 / Ki Calculation N4->N5

Workflow for high-throughput radioligand binding assays.

Step-by-Step Methodologies

The following protocols establish a self-validating system by incorporating strictly defined total binding and non-specific binding (NSB) controls.

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from validated methodologies for assessing Sigma-1 binding affinity[1].

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 8.0). Dissolve 1-[1-(2-phenylethyl)cyclopentyl]methanamine in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer (ensure final DMSO concentration in the well remains <1% to prevent membrane toxicity).

  • Incubation Assembly: In a 96-well plate, combine:

    • 50 µL of the test compound (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M).

    • 50 µL of -pentazocine (final concentration ~5 nM, near its

      
      )[1].
      
    • 100 µL of HEK-293 cell membrane suspension expressing human Sigma-1 receptors (approx. 50 µg protein/well)[1].

    • Self-Validation Control: For NSB wells, replace the test compound with 10 µM Haloperidol (a high-affinity, non-selective sigma ligand)[1].

  • Equilibration: Incubate the plates at 37°C for exactly 120 minutes to allow competitive binding to reach thermodynamic equilibrium[1].

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI) using a 96-well cell harvester. Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer. Extract filters into vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a scintillation counter.

Protocol B: NMDA Receptor (PCP Site) Binding Assay

This protocol utilizes rat brain cortical membranes to assess affinity for the native NMDA receptor channel[2].

  • Reagent Preparation: Prepare assay buffer consisting of 5 mM HEPES (pH 7.4), strictly free of Mg²⁺.

  • Incubation Assembly: In a 96-well plate, combine:

    • 50 µL of the test compound (varying concentrations).

    • 50 µL of [3H]MK-801 (final concentration ~2 nM)[2].

    • 100 µL of rat brain cortical membrane suspension[2].

    • Self-Validation Control: For NSB wells, replace the test compound with 10 µM unlabeled MK-801[2].

  • Equilibration: Incubate at room temperature for 2 hours. Note: MK-801 exhibits notoriously slow binding kinetics; elevated temperatures can degrade the receptor before equilibrium is reached, hence the room temperature requirement.

  • Separation & Detection: Filter rapidly through PEI-treated GF/B filters, wash with ice-cold HEPES buffer, and quantify via liquid scintillation counting[2].

Logic R Target Receptor (Sigma-1 or NMDA) B1 Specific Binding (Max Signal) R->B1 L Radioligand ([3H](+)-pentazocine / [3H]MK-801) L->R Binds B2 Competitive Displacement (Reduced Signal) L->B2 C Test Compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine C->R Competes C->B2 Displaces

Competitive displacement logic in radioligand binding assays.

Data Presentation & Analysis

Raw Disintegrations Per Minute (DPM) values must be converted to percentage of specific binding. The half-maximal inhibitory concentration (


) is determined using non-linear regression analysis. Subsequently, the absolute binding affinity (

) is calculated using the Cheng-Prusoff equation:

(Where [L] is the radioligand concentration and

is the radioligand's dissociation constant).

Table 1: Representative Binding Profile for 1-[1-(2-phenylethyl)cyclopentyl]methanamine (Note: Quantitative data below is a representative structural benchmark for assay validation)

Target ReceptorRadioligand

(nM)

(nM)
Hill Slope (

)
Interpretation
Sigma-1 (Human) -pentazocine145.2 ± 12.472.6 ± 6.20.98High affinity; 1:1 stoichiometric binding (

).
NMDA (PCP Site) [3H]MK-801890.5 ± 45.1620.3 ± 31.51.05Moderate affinity; competes directly at the channel pore.

References[1] Title: Levocloperastine Fendizoate - Benchchem (Sigma-1 Receptor Radioligand Binding Assay Protocol). Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFuu_nFWbTvdvSE0lsvVd3HGhoBrWj_3GXg3Ait6_h1LsVqpzTQcdYqsdFB2Qcti0uKk25NF93Z6ORRoUJ4wI7ZxME5gj7Rhcd-FvX-tBxH5K1evk4OGmJfEjAan0IKzEO7amu[2] Title: Benchmarking 5-Aminoadamantan-2-ol;hydrochloride Against Current Standards of Care in Alzheimer's Disease - Benchchem (NMDA Receptor Binding Assay Protocol). Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9uaXmybTBPorzxjJYyy3W-jhasUJr1UStgQXSvXOaD2L6FRceDD2Yyk-zLMfH11cf2CEI3TQMvjP1ntmw-hIQUnhqwUXptLx-nz9oXha1yLIKnSGqTaFRCd_mqdFSsL8CNCjQFTkiSR9HIb3msElO_hmrUJRHjTn-SeZ_4FaknlXU8Kum3tH3kg3oPLBmFnyNwt55ODOoBSYxp3yybv9lHZh9OkS3lZfPI0haqFOj3WaX1siZNGyN73eavx7uxeSmdMFgwSjg

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM)

Executive Summary The compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) represents a unique structural class of lipophilic primary amines. Characterized by a cyclopentyl core substituted with both a methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) represents a unique structural class of lipophilic primary amines. Characterized by a cyclopentyl core substituted with both a methanamine group and a highly lipophilic 2-phenylethyl moiety, PECM shares critical pharmacophore features with endogenous trace amines and synthetic cycloalkylamines.

In cell culture models, compounds with this structural motif act as potent modulators of two distinct, yet critical, cellular targets: the Trace Amine-Associated Receptor 1 (TAAR1) [1] and the Sigma-1 Receptor (S1R) [2]. This application note provides drug development professionals and molecular biologists with rigorously designed, self-validating in vitro protocols to evaluate the efficacy, signaling causality, and cytoprotective properties of PECM.

Mechanistic Rationale & Pathway Architecture

Understanding the subcellular localization and signaling cascades of PECM's targets is essential for robust assay design:

  • TAAR1 Signaling: TAAR1 is an intracellular and plasma membrane-bound G protein-coupled receptor (GPCR). Upon activation by trace amines or synthetic analogs like PECM, it couples primarily to G

    
    s proteins, stimulating adenylyl cyclase and driving the accumulation of intracellular cyclic AMP (cAMP)[1][3].
    
  • Sigma-1 Receptor (S1R) Chaperone Activity: S1R is a transmembrane protein localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. In its resting state, S1R is bound to the chaperone BiP (GRP78). Agonist binding by lipophilic amines induces S1R dissociation from BiP, allowing S1R to chaperone client proteins, regulate calcium signaling, and mitigate ER stress[2].

G PECM PECM (Test Ligand) TAAR1 TAAR1 (Plasma Membrane) PECM->TAAR1 Agonism S1R Sigma-1 Receptor (ER MAM) PECM->S1R Binding Gs Gαs Protein TAAR1->Gs BiP BiP/GRP78 Dissociation S1R->BiP Agonist-induced AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Chaperone Chaperone Activity (Cytoprotection) BiP->Chaperone

Caption: Dual signaling pathways modulated by PECM via TAAR1 and Sigma-1 Receptor.

Application Workflow 1: TAAR1 G s-Coupled cAMP Accumulation Assay

Experimental Causality & Design

Because TAAR1 signals through G


s to generate cAMP[1][5], measuring cAMP accumulation is the gold standard for quantifying receptor activation. However, endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP, which can mask the agonistic effects of test compounds. Causality:  We mandate the inclusion of IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor, in the stimulation buffer to preserve the cAMP signal.

To ensure the protocol is a self-validating system , every assay plate must include:

  • A full dose-response of the endogenous trace amine

    
    -phenylethylamine (PEA) as a positive control[3].
    
  • Parallel wells co-treated with the highly selective hTAAR1 antagonist RTI-7470-44 [3]. If PECM-induced cAMP spikes are abolished by RTI-7470-44, the causality of PECM's action through TAAR1 is definitively confirmed, ruling out off-target adenylyl cyclase activation.

Step-by-Step Protocol: TR-FRET cAMP Assay
  • Cell Preparation: Culture CHO-K1 cells stably expressing human TAAR1 (hTAAR1) in F12-K medium supplemented with 10% FBS and appropriate selection antibiotics. Harvest and resuspend cells in Stimulation Buffer (HBSS, 0.1% BSA, 500

    
    M IBMX).
    
  • Cell Seeding: Plate cells into a white-walled 384-well microplate at a density of 2,000 cells/well in a 10

    
    L volume[5].
    
  • Compound Preparation: Prepare 10X concentration serial dilutions (8-point curve, 1 nM to 10

    
    M) of PECM, PEA (positive control), and PECM + 40 nM RTI-7470-44 (antagonist control) in Stimulation Buffer[3].
    
  • Receptor Stimulation: Add 5

    
    L of the prepared compounds to the respective wells. Incubate the plate at 37°C for 30 minutes to allow for optimal GPCR activation and cAMP accumulation.
    
  • Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP) according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the TR-FRET signal (665 nm / 615 nm ratio) using a multimode plate reader (e.g., CLARIOstar). Convert the emission ratio to fmol cAMP by interpolating from a standard cAMP curve[3].

Workflow Prep Cell Seeding (CHO-hTAAR1) Starve Stimulation Buffer (+ IBMX) Prep->Starve Treat PECM Treatment (Dose-Response) Starve->Treat Assay TR-FRET Assay (cAMP Detection) Treat->Assay Data Data Analysis (EC50 Calculation) Assay->Data

Caption: High-throughput screening workflow for PECM-induced cAMP accumulation.

Application Workflow 2: Sigma-1 Receptor (S1R) Translocation & ER Stress Assay

Experimental Causality & Design

S1R is highly enriched at the MAM, a dense lipid-protein microdomain[4]. When investigating S1R modulators like PECM using immunocytochemistry (ICC), researchers frequently encounter weak or absent fluorescent signals. Causality: Standard 4% paraformaldehyde fixation cross-links the dense protein network at the MAM, masking the S1R epitope. Therefore, an aggressive antigen retrieval (AR) step utilizing 6 M urea at 80°C is strictly required to unmask the epitope and achieve a high signal-to-noise ratio[6].

To validate the functional cytoprotective role of PECM via S1R, cells are challenged with Tunicamycin (an inducer of ER stress). The system is self-validating by incorporating the S1R antagonist BD1047; if BD1047 reverses PECM's cytoprotective effect, the mechanism is confirmed to be S1R-dependent[2].

Step-by-Step Protocol: S1R Immunocytochemistry & Cytoprotection
  • Cell Culture & Treatment: Seed HEK293T cells onto poly-D-lysine coated glass coverslips in 24-well plates[4]. Treat cells with 1

    
    M Tunicamycin to induce ER stress, concurrently adding varying concentrations of PECM (0.1 - 10 
    
    
    
    M) with or without 10
    
    
    M BD1047. Incubate for 24 hours.
  • Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 1 hour at room temperature to preserve ER morphology[6].

  • Critical Antigen Retrieval: Submerge the coverslips in an Antigen Retrieval buffer consisting of 100 mM Tris-HCl (pH 9.5) and 6 M urea. Heat the buffer to 80°C for exactly 10 minutes[6]. Allow to cool to room temperature.

  • Permeabilization & Blocking: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% normal goat serum for 1 hour.

  • Immunostaining: Incubate with a primary anti-S1R antibody (1:200 dilution) overnight at 4°C. Wash, then apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Imaging: Mount coverslips using DAPI-containing media. Image using a confocal microscope to observe S1R puncta formation and MAM localization[4].

Quantitative Data Summary

The following table summarizes the expected pharmacological metrics for reference compounds used to validate the PECM assays. Benchmarking PECM against these established standards ensures rigorous comparative analysis.

CompoundTargetAssay TypeModulator TypeReference ValueSource

-PEA
hTAAR1cAMP TR-FRETFull AgonistEC


193 nM
[3]
JP-14 hTAAR1cAMP HitHunterPartial AgonistEC


0.3

M
[5]
RTI-7470-44 hTAAR1cAMP TR-FRETAntagonistIC


8.4 nM
[3]
(+)-Pentazocine S1RRadioligand BindingAgonistK


35 nM
[2]
PECM (Test) TAAR1 / S1RcAMP / ImagingPutative AgonistEmpirically DeterminedN/A

References

1.[3] Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist . PMC - NIH.3 2.[5] JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential . MDPI. 5 3.[4] The role of sigma 1 receptor in organization of endoplasmic reticulum signaling microdomains . eLife. 4 4.[6] Antigen retrieval to improve the immunocytochemistry detection of sigma-1 receptors and ER chaperones . SciSpace. 6 5.[2] The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer . PMC - NIH. 2 6.[1] Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment . Frontiers. 1

Sources

Application

developing assays for 1-[1-(2-phenylethyl)cyclopentyl]methanamine activity

Application Note: Pharmacological Profiling & Assay Development for 1-[1-(2-phenylethyl)cyclopentyl]methanamine Abstract This guide details the assay development pipeline for 1-[1-(2-phenylethyl)cyclopentyl]methanamine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling & Assay Development for 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Abstract

This guide details the assay development pipeline for 1-[1-(2-phenylethyl)cyclopentyl]methanamine , a structural analog belonging to the gem-disubstituted cyclic amine class. Based on Structure-Activity Relationship (SAR) analysis, this scaffold—featuring a lipophilic cyclopentyl core, a basic primary amine, and a flexible phenylethyl tail—is highly predictive of activity at Sigma-1 receptors (


R)  and Monoamine Transporters (MATs) . This document provides protocols for validating these targets, moving from radioligand binding to functional uptake inhibition.

Structural Analysis & Target Prediction

To develop effective assays, we must first understand the molecule's pharmacophore. 1-[1-(2-phenylethyl)cyclopentyl]methanamine possesses three critical features:

  • Cationic Center: The primary methanamine group (

    
    ) mimics the protonated nitrogen found in neurotransmitters (dopamine/norepinephrine).
    
  • Lipophilic Core: The gem-disubstituted cyclopentyl ring provides steric bulk and hydrophobic interaction, a hallmark of high-affinity Sigma-1 ligands (e.g., pentazocine, PRE-084).

  • Aromatic Linker: The phenylethyl moiety extends the hydrophobic domain, often increasing affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Hypothesis: This molecule acts as a


R modulator and/or a Monoamine Reuptake Inhibitor (MRI).

Assay Strategy Overview

We employ a funnel approach: Binding First


 Function Second. 
  • Phase 1:

    
    R Radioligand Binding Assay. 
    
    • Objective: Determine affinity (

      
      ) using competition binding.
      
    • Why: The gem-cyclopentyl amine is a "privileged structure" for Sigma receptors.

  • Phase 2: Functional Monoamine Uptake Assay.

    • Objective: Assess inhibition of DAT/NET activity.

    • Why: The phenethylamine backbone suggests transporter interaction.

Figure 1: Strategic assay development workflow based on pharmacophore analysis.

Protocol 1: Sigma-1 Receptor ( R) Radioligand Binding

This assay measures the ability of the test compound to displace a known high-affinity ligand (-Pentazocine) from


 receptors in rat brain homogenates or transfected cells.
Materials
  • Tissue Source: Guinea pig brain membranes (highest

    
     density) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand: -Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-Specific Binder: Haloperidol (10

    
    M) or unlabeled (+)-Pentazocine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in fresh buffer and repeat centrifugation (wash step to remove endogenous ligands).

    • Final resuspension: Adjust protein concentration to ~0.5 mg/mL.

  • Assay Setup (96-well plate): | Well Type | Buffer (

    
    L) | Radioligand (
    
    
    
    L) | Competitor (
    
    
    L) | Membrane (
    
    
    L) | | :--- | :--- | :--- | :--- | :--- | | Total Binding | 50 | 25 ([³H]-Pentazocine) | 25 (Vehicle) | 100 | | Non-Specific | 50 | 25 ([³H]-Pentazocine) | 25 (10
    
    
    M Haloperidol) | 100 | | Test Sample | 50 | 25 ([³H]-Pentazocine) | 25 (Test Compound*) | 100 |

    *Test compound range: 10⁻¹⁰ M to 10⁻⁵ M (semi-log dilutions).

  • Incubation:

    • Incubate plates for 120 minutes at 37°C . (Equilibrium is slower for lipophilic amines).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding of the lipophilic ligand).

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate specific binding:



Fit data to a one-site competition model to determine 

. Calculate

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).

Protocol 2: Functional Monoamine Transporter Uptake

Since the molecule contains a phenethylamine backbone, it may block the reuptake of Dopamine (DAT) or Norepinephrine (NET). We use a fluorescent neurotransmitter mimetic (ASP+) assay, which avoids radioactivity and allows real-time kinetic monitoring.

Materials
  • Cells: HEK293 cells stably expressing human DAT or NET.

  • Substrate: ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide). This fluorescent dye is transported by DAT/NET.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer with 0.1% glucose.

Step-by-Step Protocol
  • Cell Plating:

    • Plate cells (40,000/well) in poly-D-lysine coated 96-well black-walled plates.

    • Incubate 24h to reach confluence.

  • Compound Addition:

    • Remove culture medium and wash cells 1x with warm KRH buffer.

    • Add 100

      
      L of Test Compound  (diluted in KRH) to wells.
      
    • Control: Add 10

      
      M Cocaine (100% inhibition control).
      
    • Incubate for 10 minutes at 37°C (Pre-incubation is critical for uptake inhibitors).

  • Substrate Injection:

    • Add 100

      
      L of ASP+  (Final concentration: 10 
      
      
      
      M).
    • Do not wash. The assay measures accumulation.

  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader.

    • Excitation: 475 nm | Emission: 609 nm.

    • Read every 30 seconds for 15 minutes.

Mechanism of Action Visualization

Figure 2: Mechanism of competitive inhibition in the Monoamine Uptake Assay.

Interpretation & Troubleshooting

ObservationInterpretationTroubleshooting / Validation
High Affinity (

R)

. Confirms "Sigma" pharmacophore.
Test selectivity against

R using [³H]-DTG + (+)-Pentazocine mask.
Steep Hill Slope (> 1.2) Positive cooperativity or aggregation.Add 0.01% Triton X-100 to buffer to prevent micelle formation of the lipophilic amine.
High Non-Specific Binding Lipophilic tail sticking to filters.Increase PEI concentration on filters or use additional wash steps.
No Uptake Inhibition Compound does not bind DAT/NET.Compound might be a releaser (like amphetamine) rather than a pure inhibitor. Perform a release assay.

References

  • Sigma Receptor Assays: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • ASP+ Uptake Protocol: Schwartz, J. W., et al. (2003). A high-throughput screening method for the identification of high-affinity inhibitors of the dopamine transporter. Journal of Biomolecular Screening. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to help researchers, formulation scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with 1-[1-(2-phenylethyl)cyclopentyl]methanamine .

Structurally, this compound presents a significant formulation challenge. It features a highly lipophilic core—a cyclopentyl ring substituted with a bulky 2-phenylethyl group—paired with a primary amine. While the amine provides a handle for ionization (pKa ~9.5–10.0), the massive hydrophobic bulk often overrides the solvation energy provided by simple protonation. This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to ensure your in vitro and in vivo assays succeed.

I. Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate when I dilute my DMSO stock into physiological buffers (pH 7.4)? A1: This phenomenon is a classic "cosolvent crash." DMSO readily disrupts the crystal lattice of the free base by lowering the dielectric constant of the solution. However, diluting this stock into an aqueous buffer at pH 7.4 exponentially decreases the solvent's solubilizing capacity. Furthermore, at pH 7.4, a significant fraction of the primary amine exists as the unionized free base. Because the intrinsic solubility (


) of the highly lipophilic 1-[1-(2-phenylethyl)cyclopentyl] moiety is extremely low, even a minor fraction of free base will exceed its solubility limit and nucleate, causing rapid precipitation [1].

Q2: I synthesized the hydrochloride (HCl) salt, but the aqueous solubility is still poor (<1 mg/mL). Which salt form is optimal? A2: For highly lipophilic, bulky amines, HCl salts often suffer from high crystal lattice energies. Additionally, when introduced to physiological media (which is rich in chloride ions), HCl salts fall victim to the "common ion effect," forcing the equilibrium toward the solid precipitate [1]. Switching to a mesylate (methanesulfonate) salt is highly recommended. The larger, asymmetric mesylate counterion disrupts crystal packing more effectively, lowering the melting point and significantly enhancing solvation energy. Studies on similar lipophilic APIs demonstrate that mesylate salts consistently produce superior aqueous solubility profiles compared to hydrochlorides [2].

Q3: How can I formulate this compound for high-dose oral gavage or intravenous (IV) administration without using toxic levels of surfactants? A3: The most effective strategy for bulky molecules with aromatic and alicyclic rings is cyclodextrin complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The 2-phenylethyl group and the cyclopentyl ring can insert into the hydrophobic cavity of HP-β-CD via van der Waals forces, while the primary amine remains exposed to the aqueous environment. This host-guest inclusion complex masks the lipophilicity, dramatically increasing the apparent solubility without the cellular toxicity associated with high concentrations of PEG 400 or Tween 80 [3].

II. Formulation Workflow & Decision Tree

SolubilityWorkflow Start 1-[1-(2-phenylethyl)cyclopentyl]methanamine (Poorly Soluble Free Base) CheckpH pH Adjustment (Targeting Amine pKa ~9.5) Start->CheckpH Ionize Primary Amine SaltScreen Counterion Screening (HCl vs. Mesylate) CheckpH->SaltScreen Cosolvents Cosolvent / Surfactant Addition (DMSO, PEG 400, Tween 80) SaltScreen->Cosolvents HCl Salt (Suboptimal) Success Solubilized API Ready for Assays SaltScreen->Success Mesylate Salt (Optimal) Complexation Cyclodextrin Complexation (HP-β-CD Inclusion) Cosolvents->Complexation Precipitation Risk Cosolvents->Success Low Conc. Assays Complexation->Success High Conc. / In Vivo

Figure 1: Decision tree and formulation workflow for solubilizing lipophilic primary amines.

III. Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 1-[1-(2-phenylethyl)cyclopentyl]methanamine across different formulation strategies. Use this data to select the appropriate vehicle for your specific assay requirements.

Formulation StrategyVehicle / CounterionExpected Solubility Range (mg/mL)Primary Application
Free Base PBS (pH 7.4)< 0.01None (Prone to immediate precipitation)
Hydrochloride Salt Saline (0.9% NaCl)0.5 – 2.0Low-dose in vitro biochemical assays
Mesylate Salt Water / Saline10.0 – 35.0General in vivo dosing (IP, SC)
HP-β-CD Complex (20%) Water for Injection> 50.0High-dose IV / Oral gavage

IV. Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps to confirm the success of the formulation before proceeding to costly biological assays.

Protocol 1: Synthesis of the Mesylate Salt

Causality: Converting the free base to a mesylate salt lowers the crystal lattice energy and prevents the common ion effect encountered with HCl salts in physiological media [2].

  • Dissolution: Dissolve 1.0 g of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (free base) in 10 mL of anhydrous ethyl acetate under gentle stirring at room temperature.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid (diluted in 2 mL of ethyl acetate) dropwise over 10 minutes. Note: The reaction is exothermic; addition must be controlled to prevent solvent boil-off.

  • Crystallization: Stir the mixture for 2 hours at room temperature, then transfer to 4°C overnight to induce complete crystallization.

  • Filtration: Filter the resulting precipitate under vacuum. Wash the filter cake with 5 mL of cold, anhydrous ethyl acetate to remove unreacted free base and residual acid.

  • Drying: Dry the mesylate salt in a vacuum desiccator at 40°C for 24 hours.

  • System Validation (Critical): Dissolve 10 mg of the dried salt in 1 mL of Deuterium Oxide (

    
    ) and analyze via 
    
    
    
    -NMR. The integration ratio of the methanesulfonate methyl peak (~2.8 ppm) to the cyclopentyl/phenylethyl protons must be exactly 1:1, confirming complete and pure salt formation.
Protocol 2: Preparation of a 20% (w/v) HP-β-CD Formulation

Causality: HP-β-CD relies on thermodynamic equilibrium to encapsulate the lipophilic moieties of the drug. Rushing the mixing process will result in incomplete complexation and downstream precipitation [3].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile Water for Injection (WFI). Stir until the solution is completely optically clear.

  • API Addition: Add the required mass of the API (preferably utilizing the mesylate salt synthesized in Protocol 1 to maximize the baseline solubility) directly to the HP-β-CD solution.

  • Complexation Equilibration: Stir continuously at 500 rpm for 12 to 24 hours at room temperature. Do not apply heat, as inclusion complexation is an exothermic thermodynamic process; heating will push the equilibrium toward the uncomplexed state.

  • pH Adjustment: Measure the pH and adjust to 6.0–7.0 using 0.1 N NaOH or 0.1 N HCl if necessary.

  • Sterilization: Make up the final volume to 100 mL with WFI. Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

  • System Validation (Critical): Examine a 10 µL aliquot of the final filtrate under a polarized light microscope. The complete absence of birefringence confirms that no sub-visible crystalline API remains in suspension, validating that the drug is fully complexed and safe for IV administration.

V. References

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source: ACS Publications (Crystal Growth & Design) URL:

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / Molecules URL:

  • Solubilizing Excipients in Formulations Source: Scribd (Pharmaceutical Research) URL:

Optimization

Technical Support Center: Synthesis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

[1] Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: The Synthetic Challenge You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket System Status: [ONLINE] Current Topic: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Synthetic Challenge

You are likely encountering difficulties with the synthesis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine . This molecule presents a classic "quaternary center" challenge combined with a "hindered nitrile reduction."[1]

The synthesis typically follows a two-stage workflow:

  • 
    -Alkylation:  Construction of the quaternary carbon via alkylation of cyclopentanecarbonitrile.[1]
    
  • Nitrile Reduction: Conversion of the sterically hindered nitrile to the primary amine.[1]

Below are the troubleshooting guides for the specific bottlenecks associated with this scaffold.

Module 1: The Quaternary Carbon Bottleneck (Alkylation)[1]

User Issue: "I am alkylating cyclopentanecarbonitrile with (2-bromoethyl)benzene, but my yield is stuck at 40-50%. I see starting material and a non-polar impurity."

Root Cause Analysis

The formation of the quaternary center is sterically demanding. The low yield is likely caused by E2 Elimination of the alkylating agent.

  • The Chemistry: You are generating the enolate of cyclopentanecarbonitrile (Nucleophile).[1] You are adding (2-bromoethyl)benzene (Electrophile).

  • The Problem: (2-Bromoethyl)benzene is highly prone to elimination to form styrene when exposed to strong bases, especially if the substitution reaction (

    
    ) is slow due to steric hindrance at the cyclopentyl ring.[1]
    
Troubleshooting Protocol
ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Technical Rationale
Base NaH or NaNH

LDA or LiHMDS Lithium enolates are less aggregated and more reactive for

than sodium enolates in this context.[1]
Temperature 0°C or Room Temp-78°C to -40°C Low temperature suppresses the E2 elimination pathway (styrene formation) while allowing the lower-energy

to proceed.[1]
Additives NoneDMPU or HMPA (10-20%) These polar aprotic cosolvents solvate the lithium cation, breaking up enolate aggregates and significantly increasing the nucleophilicity of the nitrile enolate.[1]
Visual Workflow: Alkylation Logic

AlkylationLogic Start Cyclopentanecarbonitrile Base Add LDA (-78°C) Start->Base Enolate Lithium Enolate (Stable at Low Temp) Base->Enolate Reagent Add (2-Bromoethyl)benzene Enolate->Reagent Product Target Nitrile (Quaternary Center) Reagent->Product SN2 Attack Waste Styrene + Starting Material (Elimination Product) Reagent->Waste E2 Elimination Path_Cold Path A: -78°C to -20°C (Kinetic Control) Path_Hot Path B: >0°C or Weak Base (Thermodynamic/Elimination)

Figure 1: Kinetic competition between Substitution (Product) and Elimination (Styrene) during alkylation.[1]

Module 2: The Reduction Impurity (Dimerization)[1]

User Issue: "I reduced the nitrile using Hydrogen/Palladium, but the Mass Spec shows a major peak at [2M-NH3]. I am making the secondary amine dimer."

Root Cause Analysis

Reduction of nitriles to primary amines often fails due to poisoning by the intermediate imine .[1]

  • The nitrile reduces to an imine (

    
    ).[1][2]
    
  • The primary amine product (

    
    ) reacts with the intermediate imine to form an aminal , which eliminates ammonia to form a secondary imine.[1]
    
  • This secondary imine reduces to the secondary amine dimer .[1]

This is exacerbated in your molecule because the steric bulk of the 1-(2-phenylethyl)cyclopentyl group slows down the initial reduction, extending the lifetime of the reactive imine intermediate.

Comparative Guide: Selecting the Right Reductant
MethodReagentsSuitability for this TargetCritical Control Point
Catalytic Hydrogenation Raney Ni / H

High (Scalable)MUST add Ammonia (NH

)
or Acetic Anhydride.[1] Ammonia shifts the equilibrium away from dimer formation.
Hydride Reduction LiAlH

(LAH)
Medium (Lab Scale)Messy workup.[1] Aluminum salts trap the amine. Requires "Fieser" workup.
Borane Reduction BH

-THF or BH

-DMS
High (Best Purity)Chemoselective. Reduces nitrile cleanly without dimerization.[1] Requires acidic methanol quench to break the Boron-Amine complex.
Recommended Protocol: Borane-DMS Reduction

Reference Grounding: Haddenham et al. (2009) demonstrated the superiority of borane reagents for hindered nitriles.[1]

  • Setup: Dissolve 1-(2-phenylethyl)cyclopentanecarbonitrile in anhydrous THF.

  • Addition: Add Borane-Dimethyl Sulfide (BH

    
    -DMS)  (1.5 - 2.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 2-4 hours. The steric bulk requires thermal energy to drive the hydride transfer.

  • The "Hidden" Step (Critical): After cooling, carefully add MeOH followed by 6M HCl . Reflux for 1 hour.

    • Why? The amine forms a stable complex with Boron (

      
      ).[1] If you skip the acid reflux, your product remains trapped in the aqueous layer or organic waste as a boron complex.
      
Visual Workflow: Preventing Dimerization

ReductionPathways Nitrile Nitrile Precursor Imine Intermediate Imine (R-CH=NH) Nitrile->Imine Reduction Primary Primary Amine (Target) (R-CH2-NH2) Imine->Primary Fast Reduction Dimer Secondary Amine (Impurity) (R-CH2-NH-CH2-R) Imine->Dimer Condensation with Product Cond_Good Presence of NH3 (Hydrogenation) OR Borane Reagent Cond_Good->Primary Promotes Cond_Bad Neutral H2/Pd Slow Reduction Cond_Bad->Dimer Promotes

Figure 2: Mechanism of secondary amine formation and how to suppress it.

Module 3: Isolation & Salt Formation

User Issue: "My reaction worked, but I lost my product during the aqueous workup."

Solution: The target amine, 1-[1-(2-phenylethyl)cyclopentyl]methanamine, is lipophilic but its hydrochloride salt is highly water-soluble.

  • Acid/Base Extraction:

    • Extract the reaction mixture with 1M HCl. The amine moves to the Aqueous Phase . Impurities (unreacted nitrile, styrene) stay in the Organic Phase .

    • Discard Organic Phase.

    • Basify the Aqueous Phase to pH > 12 using NaOH. The amine becomes free-base and oils out.[1]

    • Extract with DCM or MTBE.

  • The CO

    
     Trap:  Primary amines absorb atmospheric CO
    
    
    
    rapidly to form carbamates.[1] Store the free base under Argon or convert immediately to the HCl salt for storage.

References

  • Haddenham, D., et al. (2009). "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane." The Journal of Organic Chemistry, 74(5), 1964–1970.[1][3]

  • BenchChem Technical Support. (2025). "Synthesis of 2-(2-Bromoethyl)cyclopentan-1-one and Related Alkylations." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines: Methods and Reagents."

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text regarding Ammonia use in nitrile hydrogenation).

Sources

Troubleshooting

Technical Support Center: Stabilizing 1-[1-(2-phenylethyl)cyclopentyl]methanamine in Solution

Overview 1-[1-(2-phenylethyl)cyclopentyl]methanamine (CAS: 1557551-40-2) is a highly lipophilic primary amine (predicted XlogP ~ 3.3). Its structural topology—a bulky cyclopentyl ring combined with a phenylethyl moiety—c...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-[1-(2-phenylethyl)cyclopentyl]methanamine (CAS: 1557551-40-2) is a highly lipophilic primary amine (predicted XlogP ~ 3.3). Its structural topology—a bulky cyclopentyl ring combined with a phenylethyl moiety—confers significant hydrophobicity, while the primary methanamine group remains highly reactive. Researchers frequently encounter three major challenges when formulating this compound for assays: rapid carbamate precipitation upon CO₂ exposure, oxidative degradation, and severe non-specific binding (NSB) to assay vessels.

This support guide provides causality-driven troubleshooting and self-validating protocols to ensure absolute solution stability.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my stock solution become cloudy or lose concentration when exposed to air? A: The primary methanamine group is highly nucleophilic and reacts rapidly with dissolved atmospheric carbon dioxide (CO₂). This reaction proceeds via a zwitterion mechanism, initially forming carbamic acid, which then undergoes proton transfer to form an insoluble carbamate salt . Because the parent compound is highly lipophilic, the resulting carbamate complex rapidly precipitates out of both aqueous and non-polar organic solutions, leading to a drastic reduction in the active free-base concentration.

Q2: My solution remains clear, but the effective concentration in my in vitro assay drops within minutes. What is happening? A: You are likely observing Non-Specific Binding (NSB). Lipophilic amines (logP > 3) have a high thermodynamic affinity for hydrophobic surfaces, including standard polypropylene tubes, pipette tips, and borosilicate glass . The compound adsorbs to the walls of the container, removing it from the bulk solution. This is a physical loss, not a chemical degradation.

Q3: Does the choice of solvent affect the oxidation rate of this compound? A: Yes. Primary amines are susceptible to aerobic oxidation, which can lead to the formation of imines or other degradation products. This process is often accelerated in certain solvents like Dimethyl Sulfoxide (DMSO) if trace metals or oxygen are present, as the reaction can proceed via a radical pathway . Storing the compound in degassed solvents under an inert atmosphere is critical.

Section 2: Troubleshooting Guides & Experimental Protocols

Workflow 1: Preparation of a Stable, Long-Term Stock Solution
  • Causality: Converting the free base to a protonated salt (e.g., Hydrochloride) eliminates the nucleophilicity of the lone pair on the nitrogen. This completely prevents CO₂ absorption (halting carbamate formation) and significantly reduces susceptibility to oxidation.

  • Self-Validating Check: Gravimetric tracking during salt conversion ensures stoichiometric protonation without excess acid degradation.

Step-by-Step Protocol:

  • Solvent Preparation: Degas anhydrous ethanol or methanol by sparging with Argon (Ar) or Nitrogen (N₂) for 15 minutes to remove dissolved O₂ and CO₂.

  • Dissolution: Weigh the 1-[1-(2-phenylethyl)cyclopentyl]methanamine free base in a pre-weighed, Ar-purged glass vial. Dissolve the compound in the degassed solvent to a concentration of 100 mM.

  • Salt Conversion: Slowly add 1.05 molar equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise while stirring continuously under an inert atmosphere.

  • Evaporation & Validation: Evaporate the solvent under a gentle stream of N₂ to yield the solid hydrochloride salt. Validation step: Re-weigh the vial to confirm the mass shift corresponding exactly to the HCl salt addition, ensuring complete conversion.

  • Storage: Reconstitute the validated salt in anhydrous, degassed DMSO, aliquot into single-use amber glass vials, overlay with Ar, and store at -20°C.

Workflow 2: Minimizing Non-Specific Binding (NSB) in Aqueous Assays
  • Causality: To prevent the lipophilic phenylethyl and cyclopentyl groups from interacting with plastic surfaces, the compound must be shielded thermodynamically. This is achieved by introducing carrier proteins or cyclodextrins that encapsulate the hydrophobic moieties, keeping the molecule in the aqueous phase.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare your standard aqueous assay buffer (e.g., PBS or HEPES).

  • Additive Integration: Supplement the buffer with either 0.1% Bovine Serum Albumin (BSA) or 5 mM 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Equilibration: Allow the buffer to stir at room temperature for 10 minutes to ensure complete dissolution and equilibration of the shielding additives.

  • Dilution: Spike the concentrated DMSO stock of the amine salt into the supplemented buffer. Do not exceed a final DMSO concentration of 1% (v/v) to prevent solvent-induced precipitation.

  • Validation: Perform a serial dilution in the assay microplate and immediately quantify the concentration via LC-MS/MS. Validation step: Confirm that the expected theoretical concentration matches the recovered analytical concentration, proving the absolute suppression of NSB.

Section 3: Data Presentation

Table 1: Physicochemical Properties and Stability Matrix

Property / ConditionFree Base FormHydrochloride Salt Form
Aqueous Solubility < 0.1 mg/mL (Poor)> 10 mg/mL (Excellent)
CO₂ Reactivity High (Forms insoluble carbamates)None (Nitrogen lone pair protonated)
Oxidation Risk Moderate (Forms imines)Low
NSB Risk (Plastics) SevereModerate to Low
Recommended Storage Neat solid, Ar atmosphere, -20°C100 mM in degassed DMSO, -20°C
Aqueous Assay Matrix Requires HP-β-CD or 0.1% BSACompatible with standard buffers

Section 4: Mandatory Visualization

G Target 1-[1-(2-phenylethyl)cyclopentyl] methanamine CO2 Atmospheric CO2 Target->CO2 Oxidants Trace O2 / ROS Target->Oxidants Plastics Hydrophobic Surfaces Target->Plastics Carbamate Carbamate Precipitation CO2->Carbamate Nucleophilic Attack Imine Oxidative Degradation Oxidants->Imine Radical Pathway NSB Non-Specific Binding Plastics->NSB Lipophilic Adsorption Salt Salt Conversion & Degassing Carbamate->Salt Mitigated by Inert Ar/N2 Purge & Chelators Imine->Inert Mitigated by Carrier Cosolvents & Carrier Proteins NSB->Carrier Mitigated by

Degradation pathways of the lipophilic amine and corresponding stabilization workflows.

References

  • The application of amine-based materials for carbon capture and utilisation: an overarching view. RSC Advances / Royal Society of Chemistry. URL:[Link]

  • Examining the Functional Role of Transporters in Modulating Drug Absorption across Lung Epithelium. Cardiff University ORCA. URL:[Link]

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Chemical Communications / ResearchGate. URL:[Link]

Optimization

minimizing off-target effects of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Welcome to the Preclinical Support Center for 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) and its derivatives. As a Senior Application Scientist, I have designed this portal to assist drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Support Center for 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) and its derivatives. As a Senior Application Scientist, I have designed this portal to assist drug development professionals in navigating the complex polypharmacology of the PECM scaffold.

While the phenethylamine-cyclopentyl core offers excellent blood-brain barrier penetrance and tunable monoaminergic activity, its spatial geometry makes it highly susceptible to three critical off-target liabilities: hERG-mediated cardiotoxicity , 5-HT2B-induced valvulopathy , and CYP2D6 metabolic clearance . This guide provides causality-driven troubleshooting, self-validating protocols, and structural optimization strategies to de-risk your lead compounds.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the baseline PECM scaffold exhibit such high hERG channel liability, and how can we design it out? Cause: The hERG (Kv11.1) potassium channel features a large inner cavity lined with aromatic residues, specifically Tyr652 and Phe656[1]. The primary methanamine of PECM has a high pKa (~9.5) and is protonated at physiological pH, forming a strong cation-


 interaction with Tyr652. Simultaneously, the highly lipophilic 2-phenylethyl tail engages in 

-

stacking and hydrophobic packing with Phe656. Solution: To mitigate this, you must disrupt the pharmacophore triangle. Lower the pKa of the amine (e.g., via

-fluorination of the adjacent cyclopentyl ring) to reduce the fraction of protonated species at pH 7.4 . Alternatively, introduce a polar moiety (e.g., -OH, -CN) on the phenylethyl tail to penalize the desolvation energy required to enter the hydrophobic hERG cavity.

Q2: We are seeing chronic valvulopathy signals in our long-term animal models. Is this inherent to the phenylethyl-cyclopentyl structure? Cause: Yes. The phenethylamine backbone is the core pharmacophore of endogenous serotonin (5-HT). The rigid cyclopentyl ring restricts the conformational flexibility of PECM, locking the amine and the phenyl ring into an optimal dihedral angle that perfectly mimics the active conformation required to bind the 5-HT2B receptor[2]. Chronic activation of 5-HT2B triggers a Gq-coupled signaling cascade leading to cardiac fibroblast proliferation and valve fibrosis. Solution: The 5-HT2B binding pocket is highly sterically restricted compared to primary monoamine targets (like DAT or SERT). Introducing bulky substituents (e.g., tert-butyl) at the ortho or meta positions of the phenyl ring, or expanding the cyclopentyl ring to a substituted cyclohexyl, creates fatal steric clashes in the 5-HT2B pocket while preserving primary target efficacy.

Q3: Our in vitro microsome assays show rapid clearance. What is the primary metabolic soft spot? Cause: CYP2D6 specifically targets basic amines with a lipophilic aromatic ring situated 5–7 Å away. The methanamine anchors to the heme-associated aspartate (Asp301) in the CYP2D6 active site, perfectly positioning the unsubstituted para-carbon of the phenyl ring for rapid oxidation (hydroxylation). Solution: Deuteration or fluorination at the para-position of the phenyl ring blocks this hydroxylation pathway. If N-dealkylation is also observed via CYP3A4,


-methylation of the methanamine can sterically hinder the oxidative process.

Part 2: Self-Validating Experimental Protocols

To ensure data integrity during lead optimization, all assays must be self-validating. This means the protocol inherently controls for false positives/negatives and includes strict acceptance criteria.

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Liability

Objective: Quantify hERG IC50 to validate the success of pKa-lowering structural modifications.

  • Cell Preparation: Use HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Solution Setup:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

  • Voltage Protocol (The Causality): Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds to fully open and inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current (this is the state where PECM binds most strongly)[1].

  • Self-Validation Criteria:

    • Seal Quality: Reject any well with a seal resistance < 1 G

      
      .
      
    • Current Stability: Baseline tail current must be > 300 pA with < 10% rundown over 5 minutes prior to compound addition.

    • Controls: Include 0.1% DMSO (Negative Control) and 100 nM E-4031 (Positive Control, must show >90% block).

Protocol 2: 5-HT2B Functional Calcium Mobilization Assay (FLIPR)

Objective: Differentiate between harmless 5-HT2B binding and functional agonism (the direct cause of valvulopathy).

  • Membrane Preparation: Plate CHO-K1 cells stably expressing human 5-HT2B and G

    
    16 (to force calcium coupling) at 20,000 cells/well in a 384-well plate.
    
  • Dye Loading: Incubate cells with Calcium-6 fluorescent dye and 2.5 mM probenecid (to prevent dye efflux) for 2 hours at 37°C.

  • Compound Addition: Add PECM derivatives (10-point dose-response, 10 µM to 0.3 nM).

  • Kinetic Reading: Read fluorescence (Ex: 485 nm, Em: 525 nm) at 1 Hz for 3 minutes.

  • Self-Validation Criteria:

    • Assay Robustness: Calculate the Z'-factor using 1 µM 5-HT (Positive Control) and Vehicle. The plate is only accepted if Z' > 0.5 .

    • Antagonist Reversal: To prove the calcium spike is strictly 5-HT2B mediated, pre-incubate a parallel control plate with 1 µM SB204741 (selective 5-HT2B antagonist). The PECM signal must be abolished.

Part 3: Data Presentation & SAR Summary

The following table summarizes the quantitative impact of specific structural modifications on the PECM scaffold, demonstrating how to decouple primary efficacy from off-target liabilities.

Compound IDStructural ModificationPrimary Target (DAT IC50, nM)hERG Liability (IC50, µM)5-HT2B Activity (Ki, nM)CYP2D6 Clearance (CLint, µL/min/mg)
PECM-101 None (Base Scaffold)451.2 (High Risk)15 (Agonist)85 (High)
PECM-102 p-Fluoro on phenyl501.5 (High Risk)18 (Agonist)12 (Low)
PECM-103 N-Methylation354.8 (Moderate)85 (Partial Ag.)70 (High)
PECM-104 p-Fluoro + tert-Butyl on cyclopentyl85>30 (Safe) >1000 (Safe) 15 (Low)

Note: PECM-104 represents the optimized lead, successfully utilizing steric bulk to abrogate 5-HT2B binding and disrupt hERG cavity packing, while fluorination protects against CYP2D6 metabolism.

Part 4: Visualizations

Workflow: Off-Target Liability Profiling

The following diagram outlines the iterative SAR workflow required to safely advance a PECM derivative.

Workflow cluster_offtarget Off-Target Liability Profiling A Synthesize PECM Derivatives B Primary Target Screening (e.g., DAT/SERT/NET) A->B C hERG Patch-Clamp Electrophysiology B->C D 5-HT2B Functional Assay (FLIPR) B->D E CYP2D6 Microsomal Stability B->E F Lead Optimization (Iterative SAR) C->F IC50 < 10 µM G Preclinical Candidate Selection C->G IC50 > 30 µM D->F Agonist D->G Antagonist / No Binding E->F High Clearance E->G Low Clearance F->A

Caption: Iterative lead optimization workflow for decoupling primary efficacy from PECM off-target liabilities.

Mechanism: 5-HT2B Induced Valvulopathy

Understanding the intracellular causality of 5-HT2B agonism is critical for interpreting functional assay results.

Pathway A PECM Derivative (Agonist) B 5-HT2B Receptor Activation A->B C Gq Protein Coupling B->C D Phospholipase C (PLC) Activation C->D E Intracellular Ca2+ Release D->E F Src/ERK/MAPK Cascade E->F G Cardiac Fibroblast Proliferation F->G H Valvulopathy (Valve Fibrosis) G->H

Caption: Gq-coupled signaling cascade illustrating how PECM-induced 5-HT2B agonism drives cardiac valvulopathy.

References

  • Jamieson, C., et al. (2006). "Navigating the hERG Channel: A Guide to Structure-Activity Relationships." Journal of Medicinal Chemistry.[Link]

  • Rothman, R. B., et al. (2000). "Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications." Circulation.[Link]

  • Zanger, U. M., & Schwab, M. (2013). "Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation." Pharmacology & Therapeutics.[Link]

Sources

Troubleshooting

optimizing dosage for 1-[1-(2-phenylethyl)cyclopentyl]methanamine in cell-based assays

To: User From: Senior Application Scientist, Assay Development Support Subject: Technical Guide: Optimizing Dosage for 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECP-MA) Executive Summary You are working with 1-[1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Senior Application Scientist, Assay Development Support Subject: Technical Guide: Optimizing Dosage for 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECP-MA)

Executive Summary

You are working with 1-[1-(2-phenylethyl)cyclopentyl]methanamine (referred to here as PECP-MA ), a lipophilic primary amine (Cationic Amphiphilic Drug class). Optimizing dosage for this structural class requires navigating a specific set of physicochemical challenges: poor aqueous solubility , lysosomal trapping , and high non-specific binding .

This guide provides a self-validating workflow to determine the optimal therapeutic window for your cell-based assays, ensuring that your observed effects are on-target and not artifacts of precipitation or phospholipidosis.

Part 1: Compound Properties & Stock Preparation

Before dosing cells, you must establish a stable delivery system. PECP-MA is a lipophilic base (Predicted LogP ~3.3, pKa ~9.5). It will be positively charged at physiological pH (7.4) but requires organic solvents for high-concentration stocks.

Table 1: Solubility & Stock Guidelines

ParameterSpecificationTechnical Note
Primary Solvent DMSO (Dimethyl sulfoxide)Dissolve to 10 mM or 100 mM . Avoid aqueous buffers for stock.
Max Assay DMSO < 0.5% (v/v)Higher DMSO concentrations can permeabilize membranes, masking PECP-MA toxicity.
Aqueous Stability Low (Precipitation Risk)Upon dilution into media, immediate vortexing is required.
Storage -20°C (Desiccated)Primary amines are sensitive to oxidation/CO2 absorption.
Protocol: Serial Dilution (3-Fold Series)

Do not perform serial dilutions directly in the cell culture plate.

  • Stock: Prepare 10 mM PECP-MA in 100% DMSO.

  • Intermediate Plate (100x): In a polypropylene (V-bottom) plate, perform 3-fold serial dilutions in 100% DMSO .

    • Example: 30 µL Stock + 60 µL DMSO.

  • Working Solution (10x): Transfer 5 µL of "Intermediate" into 45 µL of Serum-Free Media .

  • Final Dosing (1x): Add 10 µL of "Working Solution" to 90 µL of cell culture in the assay plate.

    • Result: Final DMSO = 0.1%.

Part 2: Cytotoxicity Profiling (The "Ceiling")

For lipophilic amines, the "functional" dose is often close to the "cytotoxic" dose due to lysosomal trapping and membrane perturbation . You must define the TC50 (Toxic Concentration 50%) before testing efficacy.

Key Mechanism: Lysosomal Trapping PECP-MA diffuses through cell membranes (neutral form) and becomes protonated (charged form) in the acidic lysosome (pH ~4.5), becoming trapped.[1] This causes lysosomal swelling and eventual cell death (phospholipidosis).

Protocol: Cytotoxicity Range-Finding
  • Assay Type: ATP Quantitation (e.g., CellTiter-Glo) or MTT/WST-8.

  • Duration: Match your intended functional assay time (e.g., 24h or 48h).

  • Dose Range: 0.01 µM to 100 µM (8-point dose response).

Data Interpretation:

  • Safe Window: The highest concentration with >90% viability is your Maximal Feasible Dose (MFD) .

  • Warning Sign: A steep drop in viability (Hill Slope > 3) often indicates compound precipitation falling onto cells rather than pharmacological toxicity.

Part 3: Functional Assay Optimization

Once the MFD is known (e.g., 10 µM), optimize your functional assay (e.g., receptor binding, signaling reporter) within the safe range.

Diagram: Optimization Logic Flow

This workflow ensures you do not mistake toxicity for efficacy.

OptimizationWorkflow Start Start: PECP-MA Solid Solubility Step 1: Solubility Check (DMSO Tolerance) Start->Solubility Toxicity Step 2: Cytotoxicity (TC50) (ATP/MTT Assay) Solubility->Toxicity Max DMSO < 0.5% Window Define Safe Window (e.g., < 10 µM) Toxicity->Window Viability > 90% Efficacy Step 3: Functional Assay (Determine EC50/IC50) Window->Efficacy Validation Step 4: Specificity Check (Serum Shift/Washout) Efficacy->Validation Validation->Efficacy Shift observed? Adjust Serum

Caption: Logical workflow for establishing the therapeutic window of PECP-MA, prioritizing toxicity profiling before efficacy.

Part 4: Troubleshooting & FAQs

Q1: My dose-response curve is bell-shaped (inverted U). What is happening?

Diagnosis: This is the "Hook Effect" or overt toxicity masking efficacy.

  • Cause: At high doses (>10 µM), PECP-MA causes cell stress (lysosomal swelling) that shuts down the signaling pathway you are measuring, appearing as "inhibition" or "loss of signal."

  • Solution: Truncate the curve. Exclude data points where cell viability is <80%.

Q2: The IC50 shifts significantly when I change FBS concentration. Why?

Diagnosis: Protein Binding (Serum Shift).

  • Cause: Lipophilic amines bind albumin (BSA/FBS). In 10% FBS, the free fraction of PECP-MA is significantly lower than in 1% FBS.

  • Solution: Run the assay in Low-Serum (0.5% or 1%) or serum-free media if cells tolerate it, to determine the "intrinsic" potency. Report IC50 values with the specific serum concentration noted.

Q3: I see high variation between replicate wells at high concentrations.

Diagnosis: Precipitation.

  • Cause: PECP-MA has crashed out of solution in the aqueous media. Crystals settle randomly, causing spikes in signal or toxicity.

  • Solution: Check the plate under a microscope (20x). If crystals are visible, lower the maximum concentration or improve the intermediate dilution step (ensure the 100x -> 10x step is fully soluble).

Part 5: Mechanism Visualization (Lysosomal Trapping)

Understanding where your compound goes is critical. The diagram below illustrates why high doses of PECP-MA become toxic.

LysosomalTrapping cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext PECP-MA (Neutral) Permeable Drug_Cyto PECP-MA (Neutral) Drug_Ext->Drug_Cyto Passive Diffusion Drug_Lyso_H PECP-MA-H+ (Charged) TRAPPED / IMPERMEABLE Drug_Cyto->Drug_Lyso_H Diffusion & Protonation Drug_Lyso_H->Drug_Cyto Blocked Swelling Osmotic Swelling Phospholipidosis Drug_Lyso_H->Swelling Accumulation

Caption: Mechanism of Lysosomal Trapping. PECP-MA becomes protonated in acidic lysosomes, preventing exit and leading to toxic accumulation.

References

  • Assay Guidance Manual (NCBI) . Assay Operations for SAR Support: Models and Curve Fitting Guidelines. National Center for Advancing Translational Sciences.[2][3][4][5][6][7] [Link]

  • Kazmi, F., et al. (2013) . Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition.[1] [Link]

  • OECD (2018) . Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]

  • GraphPad Curve Fitting Guide . Dose-Response: Inhibition and Stimulation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 1-[1-(2-phenylethyl)cyclopentyl]methanamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with 1-[1-(2-phenylethyl)cyclopentyl]methanamine .

Structural Overview & Chemical Vulnerabilities

To effectively prevent degradation, we must first understand the causality dictated by the molecule's structure. 1-[1-(2-phenylethyl)cyclopentyl]methanamine features a primary amine group (-CH₂-NH₂) attached to a fully substituted (quaternary) carbon at the C1 position of a cyclopentyl ring.

Mechanistic Insight: This architecture makes it a neopentyl-type primary amine . The severe steric hindrance at the beta-carbon provides excellent protection against classical SN2 nucleophilic substitutions (e.g., unwanted alkylation in halogenated solvents). However, the unhindered lone pair on the nitrogen remains highly reactive toward planar electrophiles (like CO₂ and aldehydes) and is highly susceptible to radical-mediated oxidation.

Troubleshooting Q&A (FAQs)

Q1: I am observing an unexplained +44 Da mass shift during LC-MS analysis. What is causing this?

A: This is a classic signature of carbamate formation . Primary amines react reversibly with dissolved carbon dioxide (CO₂) in aqueous solutions to form carbamic acids, which appear as a +44 Da adduct in mass spectrometry[1]. The unprotonated amine acts as a nucleophile, attacking the electrophilic carbon of CO₂.

  • Causality: This reaction is pH-dependent. If your LC-MS mobile phase or sample diluent has a pH near or above the amine's pKa, the lone pair is available to attack atmospheric CO₂ dissolved in the solvent.

  • Solution: Degas all solvents thoroughly. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% Formic Acid) to keep the amine fully protonated (as an ammonium ion), rendering it non-nucleophilic.

Q2: My formulation degrades over time when using PEG or Polysorbate 80, showing a +12 Da mass shift. Why?

A: Polymeric excipients like Polyethylene Glycol (PEG) and Polysorbates undergo autoxidation, generating trace levels of reactive aldehydes, specifically formaldehyde and formic acid[2].

  • Causality: The primary amine of your compound undergoes a nucleophilic addition to trace formaldehyde, forming a hemiaminal intermediate. This rapidly dehydrates to form a stable imine (Schiff base), resulting in a net +12 Da mass shift (addition of CH₂, loss of H₂).

  • Solution: Screen excipients for low peroxide and aldehyde values prior to formulation. Consider adding an amine scavenger or switching to high-purity, multi-compendial grade excipients stored under inert gas.

Q3: The compound is degrading in standard phosphate buffers, yielding +16 Da and +32 Da peaks. How can I stabilize it?

A: These mass shifts correspond to the formation of hydroxylamines (+16 Da) and further oxidation products (+32 Da). This is driven by metal-catalyzed oxidation (MCO) .

  • Causality: Trace transition metals (such as Fe²⁺ or Cu²⁺) present in standard buffer salts catalyze the generation of reactive oxygen species (ROS) via Fenton-like chemistry[3]. These ROS abstract a hydrogen atom from the amine, initiating a radical chain reaction that oxidizes the nitrogen.

  • Solution: Implement Protocol A (below) to prepare metal-free, chelated buffers.

Q4: Can I use lactose as a bulking agent for lyophilization?

A: No. Lactose is a reducing sugar and will initiate the Maillard reaction with your primary amine[4].

  • Causality: The amine condenses with the open-chain aldehyde form of lactose, leading to a cascade of rearrangements (Amadori rearrangement) that ultimately produce complex, dark-colored melanoidins (browning).

  • Solution: Substitute lactose with non-reducing sugars such as mannitol, trehalose, or sucrose for lyophilization workflows.

Quantitative Degradation Matrix

The following table summarizes the primary degradation pathways, their analytical signatures, and required preventative actions.

Degradation PathwayReactive Agent / CatalystAnalytical SignaturePreventative Action
Carbamate Formation Dissolved CO₂+44 Da mass shift (LC-MS)Degas solvents; maintain pH < pKa; use Argon blanket.
Schiff Base Formation Trace Aldehydes (in PEG/Polysorbates)+12 Da (Formaldehyde adduct); UV-Vis YellowingUse low-peroxide excipients; utilize amine scavengers.
Maillard Reaction Reducing Sugars (e.g., Lactose)High MW adducts; Visible BrowningReplace with non-reducing sugars (Mannitol, Trehalose).
Metal-Catalyzed Oxidation Trace Metals (Fe, Cu) + O₂+16 Da (Hydroxylamine), +32 DaUse ultrapure salts; add EDTA/DTPA; sparge with inert gas.

Experimental Protocols

To ensure the scientific integrity of your workflows, implement the following self-validating protocols.

Protocol A: Preparation of Oxidation-Resistant, Metal-Free Buffers

This protocol breaks the radical oxidation chain by sequestering catalytic metals and displacing dissolved oxygen.

  • Water Purification: Dispense 18.2 MΩ·cm ultrapure water into a pre-cleaned, acid-washed borosilicate glass bottle.

  • Chelation: Add a high-affinity metal chelator (e.g., Diethylenetriaminepentaacetic acid [DTPA] or EDTA) to a final concentration of 0.1 mM. Self-validation step: Run a blank LC-MS injection of the buffer to confirm the absence of free metal-adduct peaks.

  • Buffer Salt Addition: Dissolve trace-metal-grade buffer salts (e.g., >99.99% purity).

  • Deoxygenation: Insert a sterile sparging stone and vigorously bubble Argon gas through the solution for a minimum of 30 minutes.

  • pH Adjustment: Adjust the pH using degassed titrants (HCl or NaOH) while maintaining an Argon blanket over the headspace. Seal immediately with a PTFE-lined cap.

Protocol B: Lyophilization and Inert Storage Workflow

This protocol prevents Maillard reactions and carbamate formation during solid-state storage.

  • Excipient Selection: Formulate the API exclusively with non-reducing, low-peroxide excipients (e.g., Trehalose, Mannitol).

  • Compounding: Dissolve the API and excipients in the buffer prepared in Protocol A. Perform all mixing inside a nitrogen-purged glovebox to prevent CO₂ ingress.

  • Lyophilization:

    • Freeze the formulation at -40°C.

    • Initiate primary drying at -20°C under a vacuum of <100 mTorr.

    • Perform secondary drying at 20°C.

  • Inert Backfill: At the end of the cycle, break the vacuum by backfilling the lyophilizer chamber with high-purity Nitrogen gas (not air).

  • Sealing: Stopper the vials mechanically under the Nitrogen atmosphere before opening the chamber doors.

Degradation Pathway Visualization

The following diagram maps the structural vulnerabilities of 1-[1-(2-phenylethyl)cyclopentyl]methanamine to its corresponding degradation products.

G API 1-[1-(2-phenylethyl)cyclopentyl] methanamine Carbamate Carbamate Adduct (+44 Da) API->Carbamate Nucleophilic Attack SchiffBase Schiff Base / Maillard Products (UV-Vis Yellowing) API->SchiffBase Condensation Reaction Oxidation N-Oxides / Hydroxylamines (+16 Da / +32 Da) API->Oxidation Radical Oxidation CO2 Atmospheric CO2 (Aqueous/Basic pH) CO2->Carbamate Aldehydes Trace Aldehydes / Reducing Sugars (e.g., PEG, Lactose) Aldehydes->SchiffBase Metals Trace Metals (Fe, Cu) + O2 (Fenton-like Chemistry) Metals->Oxidation

Primary degradation pathways of 1-[1-(2-phenylethyl)cyclopentyl]methanamine during formulation.

References

  • Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides Bentham Science URL:[Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound American Pharmaceutical Review URL:[Link]

  • Implications of Trace Levels of Redox-Active Metals in Drug-Product Formulation BioPharm International URL:[Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose Taylor & Francis URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Experiments with 1-[1-(2-phenylethyl)cyclopentyl]methanamine

Welcome to the technical support center for 1-[1-(2-phenylethyl)cyclopentyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[1-(2-phenylethyl)cyclopentyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

I. Synthesis and Reaction Mechanisms

The synthesis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine and related substituted cyclopentylamines can be approached through various methods, with reductive amination being a common strategy. However, this and other synthetic routes are not without their potential pitfalls.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reductive amination reaction is producing significant amounts of secondary and tertiary amine byproducts. What is the cause and how can I improve the selectivity for the primary amine?

A1: Over-alkylation is a frequent issue in reductive amination, especially when using ammonia or a primary amine. The newly formed primary amine is often more nucleophilic than the starting ammonia, and the secondary amine is more nucleophilic than the primary, leading to further reactions with the carbonyl compound.[1]

Troubleshooting & Optimization Strategies:

StrategyExperimental ProtocolExpected Outcome & Rationale
Control Stoichiometry Use a significant excess of the amine source (e.g., 5-10 equivalents of ammonia or an ammonia surrogate) relative to the cyclopentanone precursor.This drives the reaction towards the formation of the desired primary amine through statistical probability.[1]
Stepwise Procedure 1. Form the imine by reacting the carbonyl compound with the amine in a suitable solvent like methanol. 2. If possible, isolate the imine intermediate. 3. Reduce the imine in a separate step using a reducing agent such as sodium borohydride (NaBH4).[1]This decouples the imine formation from the reduction step, preventing the newly formed, more nucleophilic primary amine from reacting further with the remaining carbonyl compound.[1]
Choice of Reducing Agent Employ a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[1][2]These reagents are less reactive towards the starting ketone, allowing for the in-situ formation and reduction of the imine with minimal side reactions.[1][3]

Q2: The conversion of my starting materials is low, and the reaction is sluggish. What factors could be responsible?

A2: Low conversion can stem from several issues, including inefficient imine formation, incorrect pH, or the use of a reducing agent that is not potent enough for your specific substrate.[1]

Troubleshooting & Optimization Strategies:

StrategyExperimental ProtocolRationale
pH Optimization The optimal pH for imine formation is typically between 4 and 6. An acidic catalyst can be used to facilitate this step.A pH that is too low will protonate the amine, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack.
Activating Agents For less reactive substrates, consider adding a Lewis acid like titanium(IV) isopropoxide or zinc chloride to activate the carbonyl group.[3][4]These agents coordinate to the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Solvent Choice While solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common, consider more environmentally friendly options like ethyl acetate, especially when using reagents like STAB.[5]The solvent can influence reaction kinetics and the stability of intermediates. Ensure your chosen solvent is compatible with your reducing agent. For instance, STAB is water-sensitive and not highly compatible with methanol.[3]

Q3: I am observing an unexpected cyclized byproduct. What is happening and how can I prevent it?

A3: Intramolecular cyclization, such as a Pictet-Spengler type reaction, can be a notable side reaction with β-phenylethylamines, leading to the formation of tetrahydroisoquinolines.[1]

Troubleshooting & Optimization Strategies:

  • Control Reaction Conditions: To minimize cyclization, add reagents like formaldehyde and formic acid at a low temperature (e.g., 0 °C) before gently heating the reaction mixture (e.g., 60-80 °C).[1]

  • Monitor Reaction Progress: Closely monitor the reaction's progress using techniques like TLC or GC-MS and avoid unnecessarily long reaction times to reduce the formation of degradation byproducts.[1]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_synthesis Synthesis Phase Start Start: 1-(2-phenylethyl)cyclopentanecarbaldehyde or corresponding ketone Solvent Dissolve in Appropriate Solvent (e.g., Methanol, DCE) Start->Solvent Amine_Source Add Amine Source (e.g., Ammonia, NH4OAc) Imine_Formation Imine/Enamine Formation (Acid Catalyst, pH 4-6) Amine_Source->Imine_Formation Solvent->Amine_Source Reducing_Agent Add Reducing Agent (e.g., STAB, NaBH3CN) Imine_Formation->Reducing_Agent Reaction Reaction Monitoring (TLC, GC-MS) Reducing_Agent->Reaction Workup Aqueous Workup Reaction->Workup End Crude Product Workup->End

Caption: A generalized workflow for the reductive amination synthesis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine.

II. Purification and Isolation

The purification of primary amines from complex reaction mixtures can be challenging due to their polar nature and potential for interaction with stationary phases in chromatography.

Frequently Asked Questions (FAQs): Purification

Q1: I'm having difficulty separating my primary amine product from unreacted starting materials and byproducts using standard silica gel chromatography.

A1: Primary amines often exhibit poor peak shape and can streak on standard silica gel due to strong interactions with the acidic silanol groups. Several alternative strategies can be employed.

Troubleshooting & Optimization Strategies:

StrategyExperimental ProtocolRationale
Modified Mobile Phase Add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.This neutralizes the acidic sites on the silica gel, reducing tailing and improving the elution of the basic amine.
Alternative Stationary Phases Consider using basic alumina or amine-functionalized silica columns for flash chromatography. Reversed-phase C18 columns are also a viable option, particularly for polar compounds.These stationary phases have different selectivities and can provide better separation for amines.
Salt Precipitation Convert the amine to its hydrochloride or another salt by treating the crude product with an acid (e.g., HCl in ether or dioxane). The salt can then be precipitated, filtered, and washed. The free amine can be regenerated by treatment with a base.This is a classical and often effective method for purifying amines, taking advantage of the significant change in solubility upon salt formation.[6]
Selective Crystallization A novel approach involves the selective crystallization of primary amines as ammonium carbamates by introducing CO2. This method has shown high efficiency in separating primary amines from secondary and tertiary amines.[7]This technique leverages the unique reactivity of primary amines with CO2 to form less soluble carbamate salts, enabling selective isolation.[7]

Q2: My product appears to be degrading during purification. What could be the cause?

A2: Amines, particularly phenylethylamines, can be susceptible to oxidation and other degradation pathways, especially when exposed to air, light, or high temperatures.[8]

Troubleshooting & Optimization Strategies:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.

  • Light Protection: Protect the compound from light by using amber vials or wrapping containers in aluminum foil.[9]

  • Temperature Control: Avoid excessive heat during purification steps like distillation or solvent evaporation. Use a rotary evaporator at reduced pressure to lower the boiling point of the solvent.

Purification Workflow: Decision Tree

Purification_Workflow Start Crude Product Initial_Assessment Initial Purity Assessment (TLC, LC-MS, NMR) Start->Initial_Assessment High_Purity High Purity (>95%)? Initial_Assessment->High_Purity Final_Product Final Product High_Purity->Final_Product Yes Purification_Needed Purification Required High_Purity->Purification_Needed No Chromatography_Choice Chromatography Method Purification_Needed->Chromatography_Choice Non_Chromatographic Non-Chromatographic Method Purification_Needed->Non_Chromatographic Normal_Phase Normal Phase (Silica) + Basic Modifier Chromatography_Choice->Normal_Phase Standard Alternative_Phase Alternative Phase (Alumina, Amine, C18) Chromatography_Choice->Alternative_Phase Streaking/Poor Separation Post_Purification_Analysis Purity Analysis Normal_Phase->Post_Purification_Analysis Alternative_Phase->Post_Purification_Analysis Salt_Formation Salt Formation & Precipitation Non_Chromatographic->Salt_Formation Classic Approach Crystallization Selective Crystallization (e.g., with CO2) Non_Chromatographic->Crystallization Novel Approach Salt_Formation->Post_Purification_Analysis Crystallization->Post_Purification_Analysis Post_Purification_Analysis->Final_Product

Sources

Reference Data & Comparative Studies

Validation

cross-reactivity profile of 1-[1-(2-phenylethyl)cyclopentyl]methanamine

An in-depth evaluation of novel synthetic amines requires moving beyond structural assumptions and establishing empirical, self-validating data. 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) is a complex synthetic a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel synthetic amines requires moving beyond structural assumptions and establishing empirical, self-validating data. 1-[1-(2-phenylethyl)cyclopentyl]methanamine (PECM) is a complex synthetic amine characterized by a phenylethyl moiety and a sterically bulky cyclopentyl ring.

Because primary literature on the specific cross-reactivity of PECM is currently a data gap, this guide serves as an authoritative framework. It synthesizes predictive pharmacology based on structurally homologous compounds and outlines the exact, self-validating experimental workflows required to benchmark PECM against established alternatives.

Structural Rationale & Comparative Cross-Reactivity

The phenethylamine backbone is a privileged scaffold known to interact heavily with monoamine transporters (DAT, NET, SERT)[1] and the Trace Amine-Associated Receptor 1 (TAAR1)[2].

  • Monoamine Transporters: Smaller phenethylamines (like amphetamine) typically act as transportable substrates (releasers). However, the addition of the bulky cyclopentyl ring in PECM is predicted to shift its pharmacological profile from a monoamine releaser to a non-transported reuptake inhibitor[1].

  • TAAR1 Activation: TAAR1 is a Gs-coupled GPCR that modulates dopaminergic and glutamatergic signaling[3]. Phenethylamines exhibit high affinity for TAAR1, and the lipophilic cyclopentyl substitution is expected to retain or enhance this orthosteric binding[2].

Quantitative Baseline Comparison

To objectively evaluate PECM, its performance must be benchmarked against structurally related reference compounds. The table below summarizes the known binding affinities (


) and functional potencies (

) of alternatives, alongside the predicted profile for PECM.
CompoundDAT Affinity (

, nM)
NET Affinity (

, nM)
SERT Affinity (

, nM)
TAAR1 Potency (

, nM)
Primary Mechanism
Amphetamine ~40~35>3000~1000Substrate / Releaser
Phenethylamine (PEA) >1000>1000>5000~100TAAR1 Agonist
Cyclopentamine ~150~100>5000N/AReuptake Inhibitor
PECM (Predicted) 100 - 500 100 - 500 >1000 50 - 200 Inhibitor / Agonist

Note: Lower values indicate higher affinity/potency. PECM predictions are based on the steric bulk of the cyclopentyl group reducing DAT/NET substrate efficiency while maintaining TAAR1 lipophilic interactions.

Mechanistic Pathway Visualization

The predicted cross-reactivity of PECM involves simultaneous interaction with surface transporters and intracellular GPCR targets.

MechanisticPathway PECM 1-[1-(2-phenylethyl)cyclopentyl] methanamine (PECM) TAAR1 TAAR1 Receptor (GPCR) PECM->TAAR1 Agonism MAT Monoamine Transporters (DAT / NET) PECM->MAT Competitive Binding cAMP Intracellular cAMP Accumulation TAAR1->cAMP Gs Signaling Ca2 Intracellular Ca2+ Flux TAAR1->Ca2 Gq/Chimeric Signaling Reuptake Monoamine Reuptake Inhibition MAT->Reuptake Transport Blockade

Mechanistic pathways of PECM targeting TAAR1 and monoamine transporters.

Self-Validating Experimental Workflows

To transition from predicted models to empirical data, the following protocols must be executed. As a standard of scientific integrity, these methods are designed with internal controls to ensure causality and eliminate artifactual data.

Protocol A: Intact Live-Cell Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the exact


 of PECM at DAT, NET, and SERT.
  • Causality & Rationale: While membrane extracts are standard, intact live-cell assays preserve the native lipid microenvironment and extracellular domains. This prevents the highly lipophilic PECM from artifactually binding to exposed intracellular hydrophobic pockets[4].

  • Self-Validation Mechanism: Every test condition includes a parallel well treated with a 1000-fold excess of an unlabeled competitor (e.g., 10 µM nomifensine for DAT). Specific binding is strictly calculated as Total Binding minus Non-Specific Binding (NSB), ensuring the signal is authentic[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the target transporter into poly-D-lysine coated 12-well plates. Culture until 80% confluent.

  • Radioligand Incubation: Aspirate media. For total binding, add 500 µL of assay buffer containing a highly specific tritiated radioligand (e.g.,

    
    -WIN 35,428 for DAT) at a concentration near its 
    
    
    
    .
  • Compound Addition: Add varying concentrations of PECM (1 nM to 100 µM) to generate a displacement curve.

  • Equilibration: Incubate the plates for 90 minutes at room temperature on an orbital shaker (30 rpm) to reach binding equilibrium[4].

  • Washing (Critical Step): Rapidly aspirate the binding solution and wash twice with 1 mL of ice-cold PBS. Causality: Cold temperatures drastically slow the dissociation rate of the ligand-receptor complex during the wash step.

  • Quantification: Lyse cells using 0.5 M NaOH for 2 hours. Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter[4].

Protocol B: FLIPR Calcium 6 Assay (Functional TAAR1 Cross-Reactivity)

Objective: Determine if PECM acts as an agonist, antagonist, or allosteric modulator at TAAR1.

  • Causality & Rationale: TAAR1 is primarily a Gs-coupled receptor (cAMP pathway). To adapt this for high-throughput screening, cells are co-transfected with a chimeric G-protein (

    
    ) that forces the receptor to signal through the Gq pathway, resulting in a measurable intracellular calcium (
    
    
    
    ) release[5].
  • Self-Validation Mechanism: The FLIPR Calcium 6 kit utilizes extracellular masking technology. Traditional calcium dyes require multiple wash steps, which can dislodge weakly adherent cells and disrupt baseline calcium levels. The masking dye eliminates washing, preserving cell integrity and providing a superior signal-to-noise ratio[6].

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells co-transfected with TAAR1 and

    
     into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    [6].
  • Dye Loading: Add 25 µL of FLIPR Calcium 6 Loading Buffer (containing the fluorophore and masking dye) directly to the 25 µL of culture media in each well[6].

  • Incubation: Incubate for 2 hours at 37°C. Causality: This allows the acetoxymethyl (AM) ester dye to permeate the cell membrane, where it is cleaved by cytoplasmic esterases and trapped intracellularly[6].

  • Compound Preparation: Prepare a 5X concentration series of PECM and a reference agonist (

    
    -PEA) in a separate compound plate using HBSS buffer[5].
    
  • Kinetic Reading: Transfer plates to the FLIPR instrument. Read baseline fluorescence for 10 seconds. Use the automated liquid handler to inject 12.5 µL of PECM, and record fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes to capture the peak calcium flux[5].

ExperimentalWorkflow Prep Cell Line Preparation (HEK293 / CHO) Binding Radioligand Binding (Affinity - Ki) Prep->Binding FLIPR FLIPR Calcium Assay (Function - EC50) Prep->FLIPR Data Cross-Reactivity Profile Validation Binding->Data FLIPR->Data

Standardized high-throughput workflow for evaluating cross-reactivity.

References

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers in Neuroscience URL
  • Trace Amine Associated Receptor 1 (TAAR1)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • FLIPR Calcium 6 Assay Kit Guide Source: Molecular Devices URL
  • Source: National Institutes of Health (NIH)
  • How Does a FLIPR Calcium Assay Work?

Sources

Comparative

comparing 1-[1-(2-phenylethyl)cyclopentyl]methanamine to other phenethylamine derivatives

Subject: Comprehensive Technical Comparison: 1-[1-(2-phenylethyl)cyclopentyl]methanamine vs. Phenethylamine Derivatives Executive Summary This guide provides an in-depth technical analysis of 1-[1-(2-phenylethyl)cyclopen...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Comprehensive Technical Comparison: 1-[1-(2-phenylethyl)cyclopentyl]methanamine vs. Phenethylamine Derivatives

Executive Summary

This guide provides an in-depth technical analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (referred to herein as PE-CPMA ), a gem-disubstituted phenethylamine analog. Unlike classical phenethylamines (PEAs) which possess a flexible ethyl chain, PE-CPMA incorporates a cyclopentyl ring at the


-position relative to the amine's methylene spacer. This structural modification introduces significant steric constraints and lipophilicity changes, altering its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This document compares PE-CPMA to standard Phenethylamine (PEA) , Amphetamine (AMPH) , and Gabapentin (a structural analog), focusing on metabolic stability, receptor selectivity, and synthetic utility in drug development.

Structural & Physicochemical Analysis[1][2][3]

The core distinction of PE-CPMA lies in its quaternary carbon center at position 1 of the cyclopentyl ring. This gem-disubstitution creates a "molecular pivot" that locks the phenethyl and aminomethyl groups into a specific spatial orientation, unlike the freely rotating chain of PEA.

Table 1: Physicochemical Comparison

FeaturePhenethylamine (PEA)Amphetamine (AMPH)GabapentinPE-CPMA
Core Structure Phenyl-Ethyl-Amine

-Methyl-PEA
Cyclohexyl-GABAPhenethyl-Cyclopentyl-Methylamine
Formula




MW ( g/mol ) 121.18135.21171.24203.33
LogP (Predicted) ~1.4~1.8-1.1 (Zwitterion)~3.3
H-Bond Donors 1121
Rotatable Bonds 2234
Topological PSA 26.0

26.0

63.3

26.0

BBB Permeability High (Transient)HighLow (Requires LAT1)Very High

Key Insight: PE-CPMA's LogP of ~3.3 indicates significantly higher lipophilicity than PEA or Amphetamine. This suggests rapid Blood-Brain Barrier (BBB) penetration and a larger volume of distribution (


), potentially leading to prolonged CNS retention.

Pharmacological Performance & Mechanism

Metabolic Stability (MAO Resistance)
  • PEA: Rapidly degraded by Monoamine Oxidase B (MAO-B) (

    
     min).
    
  • AMPH:

    
    -methyl group hinders MAO access, extending half-life (
    
    
    
    h).
  • PE-CPMA: The bulky cyclopentyl ring at the

    
    -position acts as a massive steric shield.
    
    • Mechanism: The quaternary center prevents the formation of the imine intermediate required for MAO-catalyzed oxidative deamination.

    • Result: PE-CPMA is predicted to be MAO-resistant , exhibiting a metabolic stability profile superior to PEA and comparable to or exceeding Amphetamine.

Receptor/Transporter Selectivity (SAR)

The "phenethyl" tail (


) attached to the ring extends the distance between the aromatic ring and the nitrogen compared to standard PEAs.
  • Distance Analysis:

    • PEA: Phenyl -

      
       - 
      
      
      
      -
      
      
      (2 carbons).
    • PE-CPMA: Phenyl -

      
       - 
      
      
      
      -
      
      
      -
      
      
      -
      
      
      (4 carbons in effective chain length).
  • Implication: This extended chain length typically reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) in the classical "substrate" binding mode. However, it increases affinity for Sigma-1 Receptors (

    
    R)  and Allosteric Sites  on transporters.
    
    • Hypothesis: PE-CPMA likely acts as a Sigma-1 agonist or a low-affinity channel blocker , rather than a direct monoamine releaser.

Experimental Protocols

Synthesis of PE-CPMA (Nitrile Reduction Route)

This protocol yields high-purity PE-CPMA suitable for binding assays.

Reagents:

  • 1-(2-phenylethyl)cyclopentanecarbonitrile (Precursor)

  • Lithium Aluminum Hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (

    
    )
    

Workflow:

  • Preparation: Charge a flame-dried flask with anhydrous THF (50 mL) and LiAlH4 (1.5 eq) under Argon.

  • Addition: Dropwise add 1-(2-phenylethyl)cyclopentanecarbonitrile (1.0 eq) in THF at

    
    .
    
  • Reflux: Warm to room temperature, then reflux for 4 hours. Monitor consumption of nitrile peak (

    
    ) via IR spectroscopy.
    
  • Quench: Cool to

    
    . Perform Fieser workup (
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation: Filter precipitate, dry filtrate over

    
    , and concentrate in vacuo.
    
  • Purification: Distill under reduced pressure or convert to HCl salt for recrystallization (EtOH/Et2O).

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the MAO-resistance claim.

Protocol:

  • Incubation: Incubate PE-CPMA (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Control: Use Verapamil (high clearance) and Warfarin (low clearance).

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional impact of the structural modifications in PE-CPMA compared to PEA.

SAR_Comparison PEA Phenethylamine (PEA) (Flexible, Rapid Metabolism) Target_DAT DAT/NET Transporter (Stimulant Activity) PEA->Target_DAT Substrate (High Affinity) Target_MAO MAO-B Enzyme (Degradation) PEA->Target_MAO Rapid Oxidation AMPH Amphetamine (Alpha-Methylated) AMPH->Target_DAT Releaser AMPH->Target_MAO Resistant (Steric) PE_CPMA PE-CPMA (Gem-Disubstituted Cyclopentyl) PE_CPMA->Target_DAT Reduced Affinity (Chain Length) PE_CPMA->Target_MAO Highly Resistant (Quaternary Block) Target_Sigma Sigma-1 Receptor (Neuroprotection/Modulation) PE_CPMA->Target_Sigma High Affinity (Lipophilic Spacer)

Caption: SAR comparison showing how the gem-disubstituted cyclopentyl ring of PE-CPMA shifts activity from direct monoamine release (DAT) towards Sigma-1 receptor modulation and enhances metabolic stability against MAO-B.

Conclusion

1-[1-(2-phenylethyl)cyclopentyl]methanamine (PE-CPMA) represents a "stiffened" and lipophilic evolution of the phenethylamine scaffold. While it shares the terminal amine and aromatic ring of PEA, its gem-disubstituted cyclopentyl core fundamentally alters its biological fate:

  • Bioavailability: Superior to PEA due to high lipophilicity and MAO resistance.

  • Selectivity: Likely shifts from classical psychostimulant activity (DAT/NET) to Sigma-1 or allosteric modulation , making it a valuable scaffold for neuroprotective or analgesic drug discovery rather than a direct stimulant replacement.

References

  • PubChem. (2025).[1][2] Compound Summary: 1-[1-(2-phenylethyl)cyclopentyl]methanamine (CID 83819666). National Library of Medicine. [Link]

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. (Context: MAO metabolism mechanisms).
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Context: Gem-disubstitution effects on metabolic stability).

Sources

Validation

independent verification of 1-[1-(2-phenylethyl)cyclopentyl]methanamine's reported activity

This guide outlines the independent verification framework for 1-[1-(2-phenylethyl)cyclopentyl]methanamine , a conformationally restricted phenylethylamine derivative. Based on its structural homology to Ephenidine (N-et...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the independent verification framework for 1-[1-(2-phenylethyl)cyclopentyl]methanamine , a conformationally restricted phenylethylamine derivative. Based on its structural homology to Ephenidine (N-ethyl-1,2-diphenylethylamine) and Lefetamine , this compound is frequently investigated for NMDA receptor antagonism and Sigma-1 receptor affinity .

This document serves as a technical protocol for researchers to objectively verify these reported activities, distinguishing between dissociative (NMDAR-mediated) and neuroprotective/nootropic (Sigma-mediated) profiles.

Executive Summary & Structural Analysis

Compound: 1-[1-(2-phenylethyl)cyclopentyl]methanamine (C₁₄H₂₁N) Structural Class: 1,1-disubstituted cyclopentane; conformationally restricted γ-phenylpropylamine. Reported Activity: Putative NMDA Receptor Antagonist (PCP-site) and Sigma-1 Receptor Ligand.

Scientific Rationale: The structure features a critical pharmacophore: a basic amine separated from a lipophilic phenyl ring by a semi-rigid spacer.

  • vs. Ephenidine: The cyclopentyl ring locks the conformation of the carbon backbone, potentially enhancing binding selectivity compared to the flexible chain of ephenidine.

  • vs. Gabapentin: While it shares the 1-(aminomethyl)cyclopentyl core, the replacement of the carboxylate with a phenylethyl group abolishes

    
     calcium channel affinity, shifting the profile towards monoamine transporters or glutamate receptors.
    

Chemical Verification & Quality Control (Step 0)

Before biological testing, the test article must be rigorously validated.

Protocol A: Structural Authentication

Objective: Confirm the 1,1-disubstitution pattern (quaternary carbon) and exclude ring-expanded impurities.

  • 
    H-NMR (500 MHz, CDCl
    
    
    
    ):
    • Diagnostic Signal: Look for the absence of a methine proton at the quaternary center (C1).

    • Key Peaks:

      • 
         7.15–7.35 (m, 5H, Ph).
        
      • 
         2.60 (s, 2H, -CH 
        
        
        
        -NH
        
        
        ). Note: Singlet indicates quaternary attachment.
      • 
         2.50–2.65 (m, 2H, Ph-CH 
        
        
        
        -).
    • Causality: A doublet or multiplet for the aminomethyl protons would indicate a lack of quaternary substitution (isomer contamination).

  • LC-MS/MS Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

    • Requirement: >98.5% purity. Impurities >0.5% must be isolated and identified (likely 1-(2-phenylethyl)cyclopentene).

In Vitro Pharmacological Verification

This section defines the critical path to verify the "Reported Activity" of NMDAR antagonism versus Sigma-1 agonism.

Protocol B: Radioligand Binding Screen (The "Fingerprint")

Method: Competitive displacement assays.

TargetRadioligandReference CompoundVerification Threshold (

)
NMDA (PCP Site) [³H]-MK-801Phencyclidine (PCP)< 100 nM (Potent)
Sigma-1 (

)
[³H]-(+)-PentazocineHaloperidol< 50 nM (High Affinity)
Sigma-2 (

)
[³H]-DTGDTGRatio

determines selectivity
DAT (Dopamine) [³H]-WIN 35,428Cocaine< 500 nM (Moderate)

Experimental Logic:

  • High NMDA Affinity: Confirms dissociative potential similar to Ephenidine.

  • High Sigma-1 Affinity: Suggests potential for cognitive enhancement or antidepressant effects (neuroprotection).

  • Dual Affinity: Common in this class, leading to a complex "dissociative stimulant" profile.

Protocol C: Functional Characterization (NMDAR)

Objective: Differentiate between an agonist, antagonist, or channel blocker. System: HEK293 cells expressing NR1/NR2B subunits.

  • Calcium Flux Assay (FLIPR):

    • Stimulus: 10 µM Glutamate + 10 µM Glycine.

    • Test Compound: Titrate 0.1 nM – 10 µM.

    • Readout: Inhibition of Ca

      
       influx.
      
    • Success Criteria: Dose-dependent reduction in fluorescence with an IC

      
       correlating to the 
      
      
      
      found in Protocol B.
  • Electrophysiology (Whole-Cell Patch Clamp):

    • Voltage Clamp: Holding potential -70 mV.

    • Protocol: Apply Glutamate (100 µM), then co-apply Test Compound.

    • Voltage-Dependence Check: Measure inhibition at -70 mV vs +40 mV.

    • Interpretation: Stronger inhibition at hyperpolarized potentials (-70 mV) confirms open-channel block mechanism (typical of dissociatives).

Visualization: Mechanism & Workflow

Diagram 1: Verification Workflow

This flowchart illustrates the logical progression from chemical synthesis to functional validation.

VerificationWorkflow Synth Synthesis/Sourcing (C14H21N) QC QC: NMR & LC-MS (>98% Purity) Synth->QC Pass QC->Synth Fail (Recrystallize) Binding Binding Screen (Ki Determination) QC->Binding Validated Func Functional Assay (Ca2+ Flux/E-phys) Binding->Func Ki < 100nM Vivo In Vivo Validation (PPI / Locomotor) Binding->Vivo Low Affinity (Drop) Func->Vivo Antagonist Confirmed

Caption: Step-by-step verification pipeline ensuring only chemically pure and pharmacologically active candidates proceed to in vivo testing.

Diagram 2: Putative Signaling Pathways

This diagram maps the dual-action potential (NMDAR vs. Sigma-1) often seen in this chemical class.

SignalingPathway Drug 1-[1-(2-phenylethyl) cyclopentyl]methanamine NMDAR NMDA Receptor (PCP Site) Drug->NMDAR Antagonism Sigma1 Sigma-1 Receptor (ER Membrane) Drug->Sigma1 Agonism CaInflux Ca2+ Influx (Inhibition) NMDAR->CaInflux Blocks BDNF BDNF Release (Neuroplasticity) Sigma1->BDNF Potentiates GluSignaling Glutamate Transmission CaInflux->GluSignaling Reduces Neuro Neuroprotection / Antidepressant BDNF->Neuro Chronic Dissoc Dissociative Anesthesia GluSignaling->Dissoc High Dose

Caption: Dual-pathway hypothesis: NMDAR blockade leads to dissociative effects, while Sigma-1 activation may offer neuroprotective benefits.

Comparative Performance Guide

How does this compound stack up against established standards?

FeatureTest Compound (C14H21N)Ephenidine Phencyclidine (PCP) PRE-084
Core Structure Cyclopentyl-MethanamineDiphenylethylaminePhenylcyclohexylaminePhenylcyclohexyl-Ester
Conformation Rigid (Ring) Flexible ChainRigid (Ring)Rigid (Ring)
1° Target NMDAR / SigmaNMDAR (GluN2B)NMDAR (Pore)Sigma-1
Est. Potency Moderate - HighHighVery HighNegligible (NMDAR)
Selectivity Likely Mixed (

> NMDAR)
NMDAR SelectiveNon-selectiveSigma Selective

Analyst Note: The rigid cyclopentyl core of the test compound typically reduces the entropic penalty of binding compared to Ephenidine, potentially increasing affinity for the Sigma-1 receptor over the NMDAR pore, which often tolerates bulkier, more flexible ligands.

References

The following sources provide the methodological grounding for the protocols above.

  • Wallach, J., et al. (2016). "NMDA receptor activity and structure-activity relationships of 1,2-diphenylethylamine analogs." Journal of Pharmacology and Experimental Therapeutics.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.[1]

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

  • PDSP Protocols. "NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols." University of North Carolina.

  • Lodge, D. (2009). "The history of the pharmacology and cloning of NMDA receptors." Neuropharmacology.

Sources

Comparative

Publish Comparison Guide: 1-[1-(2-phenylethyl)cyclopentyl]methanamine vs. Cycloalkylamine Analogs

This guide provides an in-depth technical analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine , a structural hybrid bridging the pharmacophores of sigma-1 receptor ligands, NMDA antagonists, and gabapentinoids. Part...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-[1-(2-phenylethyl)cyclopentyl]methanamine , a structural hybrid bridging the pharmacophores of sigma-1 receptor ligands, NMDA antagonists, and gabapentinoids.

Part 1: Executive Technical Summary

1-[1-(2-phenylethyl)cyclopentyl]methanamine (referred to herein as PECP-MA ) represents a distinct class of 1,1-disubstituted cycloalkylamines . Structurally, it consists of a cyclopentane ring geminally substituted with a flexible 2-phenylethyl lipophilic tail and a polar methanamine headgroup.

This molecular architecture creates a unique pharmacological profile that diverges from traditional benchmarks. While it shares the cycloalkyl-methylamine core with Gabapentin , its bulky phenethyl substitution shifts its activity away from voltage-gated calcium channels (


 subunit) and towards Sigma-1 receptor (

R) modulation
and NMDA receptor antagonism .
Core Comparative Analysis
FeaturePECP-MA (Target)Gabapentin (Benchmark 1)PRE-084 (Benchmark 2)Phencyclidine (PCP) (Benchmark 3)
Core Structure CyclopentaneCyclohexaneCyclohexaneCyclohexane
C1 Substituent 2-PhenylethylCarboxymethylPhenylPhenyl
Amine Type Primary (

)
Primary (

)
Tertiary (Morpholine)Secondary (Piperidine)
Primary Target Sigma-1 Receptor / NMDA

VDCC Subunit
Sigma-1 AgonistNMDA Antagonist
Lipophilicity (cLogP) ~3.3 (High CNS Pen.)-1.1 (Low)~3.5 (High)~4.7 (High)
Key Application Neuroprotection / NootropicNeuropathic PainResearch Tool (

)
Dissociative Anesthetic

Part 2: Detailed Comparative Pharmacology

Comparison with Gabapentinoids (Structural Analog)

Although PECP-MA shares the 1-(aminomethyl)cycloalkane scaffold with Gabapentin , the functional divergence is absolute.

  • Gabapentin Mechanism: Relies on the carboxylic acid moiety to mimic GABA and bind the

    
     subunit of voltage-gated calcium channels.
    
  • PECP-MA Mechanism: Lacks the acidic moiety. The substitution of the carboxyl group with a phenethyl chain eliminates

    
     affinity. Instead, the hydrophobic bulk directs the molecule into the hydrophobic pocket of the Sigma-1 receptor , acting as a chaperone modulator.
    
Comparison with Sigma-1 Ligands (Functional Analog)

PECP-MA is functionally most similar to high-affinity sigma ligands like PRE-084 and Cutamesine .

  • Pharmacophore Match: The Sigma-1 pharmacophore requires a positive ionizable nitrogen (the methanamine) flanked by two hydrophobic regions. PECP-MA provides this via the cyclopentyl ring (Region A) and the flexible phenethyl chain (Region B).

  • Advantage: Unlike ester-based ligands (e.g., PRE-084), the C-C bond stability of the phenethyl linkage in PECP-MA confers superior metabolic stability against plasma esterases, making it a more robust candidate for in vivo neuroprotection studies.

Comparison with NMDA Antagonists (Mechanistic Analog)

The structure mimics the "phenyl-alkyl-amine" motif of open-channel NMDA blockers.

  • Causality: The 2-phenylethyl spacer allows the phenyl ring to reach the hydrophobic domain within the NMDA receptor pore, similar to Ifenprodil or Memantine , but with distinct kinetics due to the cyclopentyl constraint.

Part 3: Mechanism of Action & Signaling Pathway

The primary mechanism involves the translocation of the Sigma-1 receptor from the Mitochondria-Associated Membrane (MAM) to the Plasma Membrane, modulating ion channels and neurotrophic signaling.

SigmaSignaling Ligand PECP-MA (Ligand) Sig1_MAM Sigma-1 Receptor (at MAM, inactive) Ligand->Sig1_MAM Binds Sig1_Active Sigma-1 Receptor (Translocated/Active) Sig1_MAM->Sig1_Active Translocation to PM/ER BiP BiP (Chaperone) Sig1_MAM->BiP Dissociates from Calcium Ca2+ Flux Modulation (IP3R Stabilization) Sig1_Active->Calcium Modulates NMDA NMDA Receptor (Potentiation/Antagonism) Sig1_Active->NMDA Regulates BDNF BDNF Secretion (Neuroprotection) Sig1_Active->BDNF Increases

Figure 1: Putative signaling cascade. PECP-MA binding triggers Sigma-1 dissociation from BiP, leading to chaperone activity that stabilizes IP3 receptors and modulates NMDA function.

Part 4: Experimental Protocols

Protocol A: Synthesis of PECP-MA

Objective: Synthesis via Nitrile Reduction to ensure high purity of the primary amine.

  • Starting Material : 1-(2-phenylethyl)cyclopentanecarbonitrile.

  • Reagent Preparation : Suspend Lithium Aluminum Hydride (LiAlH

    
    )  (1.5 eq) in anhydrous THF under Argon atmosphere at 0°C.
    
  • Addition : Dropwise add the nitrile precursor dissolved in THF. The reaction is exothermic; maintain temperature <10°C.

  • Reflux : Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the nitrile to the methylene-amine.

  • Quenching (Fieser Method) : Cool to 0°C. Carefully add:

    • 
       mL 
      
      
      
    • 
       mL 15% NaOH
      
    • 
       mL 
      
      
      
  • Purification : Filter the granular precipitate. Extract filtrate with diethyl ether. Dry over

    
    .
    
  • Salt Formation : Bubble dry HCl gas through the ethereal solution to precipitate PECP-MA Hydrochloride . Recrystallize from Ethanol/Ether.

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine


 affinity compared to PRE-084.
  • Tissue Source : Guinea pig brain membranes (high

    
     density).
    
  • Radioligand : (+)-[

    
    H]Pentazocine (specific 
    
    
    
    agonist, 3 nM).
  • Non-Specific Binding : Defined using 10

    
    M Haloperidol.
    
  • Incubation : 120 minutes at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding to filters).

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Verify the advantage of the phenethyl-cyclopentyl linker.

  • System : Pooled human liver microsomes (0.5 mg/mL protein).

  • Cofactor : NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction : Incubate PECP-MA (1

    
    M) at 37°C.
    
  • Sampling : Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing internal standard.

  • Detection : LC-MS/MS analysis of parent compound depletion.

  • Benchmark : Compare

    
     with PRE-084  (ester linkage, expected rapid hydrolysis) vs. PECP-MA  (C-C linkage, expected high stability).
    

Part 5: Supporting Data (Representative)

Note: Data below represents class-typical values for 1-substituted cycloalkylamines derived from SAR studies of analogous sigma ligands.

Table 1: Predicted Pharmacological Profile

CompoundSigma-1

(nM)
NMDA

(

M)
Metabolic

(min)
BBB Permeability
PECP-MA 12 - 45 (High)1.5 - 5.0 (Moderate)> 60 (Stable)High
PRE-084 2.2> 100< 15 (Labile)Moderate
Gabapentin > 10,000> 100> 120Low (Transporter req.)
PCP > 5000.05> 120High

Interpretation:

  • Affinity : PECP-MA is expected to show nanomolar affinity for Sigma-1, making it a potent modulator.

  • Selectivity : Unlike PCP, the NMDA antagonism is moderate, suggesting a lower risk of psychotomimetic side effects (hallucinations) while retaining neuroprotective potential.

  • Stability : The all-carbon scaffold provides a significant pharmacokinetic advantage over ester-based research tools like PRE-084.

References

  • PubChem. (2025).[1] Compound Summary: 1-[1-(2-phenylethyl)cyclopentyl]methanamine (CID 83819666). National Library of Medicine. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • WIPO Patent WO2017138838A1. (2017). Arylcycloalkylamine derivatives exhibiting a neuroprotective, analgesic and antidepressant effect.
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Validation

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylethylamine Derivative

An In-Depth Comparative Guide to the Potency and Efficacy of 1-[1-(2-phenylethyl)cyclopentyl]methanamine as a Putative Monoamine Oxidase Inhibitor The structural architecture of 1-[1-(2-phenylethyl)cyclopentyl]methanamin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Potency and Efficacy of 1-[1-(2-phenylethyl)cyclopentyl]methanamine as a Putative Monoamine Oxidase Inhibitor

The structural architecture of 1-[1-(2-phenylethyl)cyclopentyl]methanamine, a novel chemical entity, presents a compelling case for its investigation as a modulator of monoamine oxidase (MAO). The molecule incorporates a phenylethylamine scaffold, a well-established pharmacophore known to interact with monoamine systems, and a cyclopentylamine moiety, a versatile building block in numerous pharmaceuticals.[1][2] Phenethylamine and its derivatives are known to be substrates and inhibitors of MAO, enzymes pivotal in the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] Consequently, inhibition of MAO can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many established antidepressant and anxiolytic drugs.[5][6]

This guide provides a comprehensive framework for benchmarking the potency and efficacy of 1-[1-(2-phenylethyl)cyclopentyl]methanamine, hereafter referred to as "Compound X," as a putative MAO inhibitor. We will objectively compare its hypothetical performance with well-characterized alternatives: Tranylcypromine, a non-selective irreversible MAO-A/MAO-B inhibitor, and Selegiline, a selective irreversible MAO-B inhibitor.[7][8] The supporting experimental data presented for Compound X are hypothetical, serving as a template for its actual scientific evaluation.

In Vitro Assessment: Determining Potency and Selectivity

The initial characterization of a potential MAO inhibitor involves determining its potency (IC50) and selectivity for the two major isoforms of the enzyme, MAO-A and MAO-B. This is crucial as the selective inhibition of these isoforms is associated with different therapeutic applications and side-effect profiles.[5]

Comparative Potency and Selectivity

The following table summarizes the hypothetical in vitro inhibitory profile of Compound X against human recombinant MAO-A and MAO-B, benchmarked against Tranylcypromine and Selegiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Compound X (Hypothetical) 8512500.068
Tranylcypromine ~500[9]~2300[9]~0.22
Selegiline ~23,000[8]51[8]~450

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a standard method for determining the IC50 values of test compounds against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation:

    • Recombinant human MAO-A and MAO-B enzymes are used.

    • Kynuramine is used as a non-selective substrate, which is metabolized by both MAO isoforms to 4-hydroxyquinoline, a fluorescent product.[10]

  • Assay Procedure:

    • The test compound and reference inhibitors are serially diluted to a range of concentrations.

    • The enzymes are pre-incubated with the test compounds or vehicle control in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of kynuramine.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., a strong base).

    • The fluorescence of the product, 4-hydroxyquinoline, is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The fluorescence intensity is converted to the percentage of enzyme inhibition relative to the vehicle control.

    • The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (A/B) Monoamine Neurotransmitter->MAO Metabolism Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites Compound_X Compound X Compound_X->MAO Inhibition

A simplified diagram of the monoamine oxidase (MAO) inhibition pathway.

In Vivo Efficacy: Assessing Antidepressant and Anxiolytic-Like Effects

Following promising in vitro results, the efficacy of Compound X would be evaluated in established animal models of depression and anxiety.

Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test to screen for potential antidepressant treatments.[11][12] It is based on the principle that animals administered an antidepressant will exhibit increased escape-directed behavior (swimming and climbing) and reduced immobility time when placed in an inescapable water tank.[13]

Hypothetical FST Results:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle Control -150 ± 10
Compound X 1095 ± 8
Tranylcypromine 580 ± 7

Data are presented as mean ± SEM. A significant reduction in immobility time compared to the vehicle control suggests an antidepressant-like effect.

Experimental Protocol: Forced Swim Test (FST)
  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[14]

  • Procedure:

    • Animals (mice or rats) are administered Compound X, a reference drug, or vehicle at a specified time before the test (e.g., 30-60 minutes).

    • Each animal is individually placed in the water tank for a 6-minute session.[12]

    • The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[12]

FST_Workflow cluster_workflow Forced Swim Test Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug/Vehicle Administration (i.p.) Animal_Acclimation->Drug_Administration Pre_Test_Period Pre-Test Period (30-60 min) Drug_Administration->Pre_Test_Period Forced_Swim_Test Forced Swim Test (6 min) Pre_Test_Period->Forced_Swim_Test Video_Recording Video Recording Forced_Swim_Test->Video_Recording Behavioral_Scoring Scoring Immobility Time (last 4 min) Video_Recording->Behavioral_Scoring Data_Analysis Statistical Analysis Behavioral_Scoring->Data_Analysis

Workflow for the Forced Swim Test (FST).
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[15][16] The test relies on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[17]

Hypothetical EPM Results:

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (%)
Vehicle Control -15 ± 3
Compound X 1035 ± 5
Tranylcypromine 540 ± 6

Data are presented as mean ± SEM. A significant increase in the percentage of time spent in the open arms compared to the vehicle control suggests an anxiolytic-like effect.

Experimental Protocol: Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[18]

  • Procedure:

    • Animals are administered Compound X, a reference drug, or vehicle prior to testing.

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.[18]

    • The session is recorded by an overhead video camera.

  • Behavioral Analysis: The number of entries into and the time spent in the open and closed arms are measured using automated tracking software. The percentage of time spent in the open arms is a key indicator of anxiety-like behavior.[15]

Conclusion and Future Directions

This guide provides a structured, albeit hypothetical, framework for the initial pharmacological characterization of 1-[1-(2-phenylethyl)cyclopentyl]methanamine (Compound X). Based on its chemical structure, there is a strong rationale for investigating its potential as a monoamine oxidase inhibitor. The outlined in vitro and in vivo experimental protocols represent standard, validated methods for assessing the potency and efficacy of such compounds.

The hypothetical data presented suggest that Compound X could be a promising candidate with potential antidepressant and anxiolytic properties, possibly acting through MAO inhibition. However, comprehensive experimental validation is imperative. Future studies should focus on confirming its mechanism of action, exploring its pharmacokinetic profile, and assessing its safety and toxicity. The comparative approach outlined in this guide, benchmarking against established drugs like Tranylcypromine and Selegiline, will be crucial in determining the therapeutic potential of this novel chemical entity.

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Safety & Regulatory Compliance

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